3-Methoxyquinolin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxyquinolin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZTTWEBOCJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 3-Methoxyquinolin-5-ol
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 3-methoxyquinolin-5-ol. It is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for characterizing complex heterocyclic molecules. The narrative emphasizes not just the procedural steps, but the underlying scientific rationale, ensuring a self-validating and authoritative approach.
Introduction: The Quinoline Scaffold and the Analytical Challenge
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The precise substitution pattern on this bicyclic heterocycle is critical to its biological activity. 3-Methoxyquinolin-5-ol presents a classic analytical challenge: the unambiguous assignment of substituent positions and the complete characterization of the molecule's spectroscopic fingerprint. This guide will walk through a multi-technique approach, integrating mass spectrometry, one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and culminating in the definitive proof of structure through X-ray crystallography.
Chapter 1: Foundational Analysis - Molecular Formula and Unsaturation
The first step in any structure elucidation is to establish the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified 3-methoxyquinolin-5-ol in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be [M+H]⁺.
-
Data Analysis: From the measured mass-to-charge ratio (m/z) of the [M+H]⁺ ion, use the instrument's software to calculate the most probable elemental compositions. For 3-methoxyquinolin-5-ol (C₁₀H₉NO₂), the expected exact mass of the neutral molecule is 175.0633 g/mol . The protonated molecule [C₁₀H₁₀NO₂]⁺ should have an m/z of 176.0706.
Once the molecular formula is confirmed, the degree of unsaturation (DoU) can be calculated using the following formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C₁₀H₉NO₂, the DoU is 10 + 1 - (9/2) + (1/2) = 7. This high degree of unsaturation is consistent with the bicyclic aromatic quinoline ring system.
Chapter 2: Fragmentation Analysis - Unveiling Structural Motifs with Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides valuable insights into the molecule's structure by inducing fragmentation and analyzing the resulting daughter ions.[4][5] The fragmentation pattern of methoxyquinolines can be particularly informative.[6]
Logical Workflow for MS/MS Analysis
Caption: Fragmentation pathway of a methoxyquinolinol.
Expected Fragmentation of 3-Methoxyquinolin-5-ol
The fragmentation of methoxyquinolines often involves the loss of the methyl group, carbon monoxide, or formaldehyde from the methoxy substituent.[6] The quinoline ring itself can undergo cleavage with the loss of hydrogen cyanide.[6]
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
| 176.0706 | 161.0475 | •CH₃ (15.0231) | Presence of a methyl group |
| 176.0706 | 148.0601 | CO (28.0105) | Likely from the quinoline ring or hydroxyl group |
| 176.0706 | 146.0599 | CH₂O (30.0106) | Characteristic of a methoxy group |
| 176.0706 | 149.0680 | HCN (27.0026) | Characteristic of the quinoline ring |
Chapter 3: The Cornerstone of Elucidation - 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for the complete assignment of all proton and carbon signals.[9][10]
¹H NMR Spectroscopy: Proton Environment and Coupling
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns (multiplicities). For 3-methoxyquinolin-5-ol, we expect to see signals for the methoxy group protons and the aromatic protons on the quinoline ring.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
2D NMR: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] This is invaluable for tracing out the connectivity of the protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[12] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds.[12] This is the key experiment for piecing together the entire molecular structure by connecting fragments and identifying quaternary carbons.
Integrated NMR Analysis Workflow
Caption: Integrated workflow for NMR-based structure elucidation.
Predicted NMR Data for 3-Methoxyquinolin-5-ol
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| 2 | ~8.5 (d) | ~145 | H2 to C4, C8a; H4 to C2 |
| 3 | - | ~150 | OCH₃ to C3 |
| 4 | ~7.2 (d) | ~110 | H4 to C2, C5, C8a; H2 to C4 |
| 5 | - | ~155 | H6 to C5, C7, C8a; H4 to C5 |
| 6 | ~7.0 (d) | ~115 | H6 to C5, C8, C8a; H7 to C6 |
| 7 | ~7.4 (t) | ~130 | H7 to C5, C8a; H6 to C7; H8 to C7 |
| 8 | ~7.2 (d) | ~120 | H8 to C6, C7, C8a; H7 to C8 |
| 4a | - | ~125 | H4 to C4a; H5 protons to C4a |
| 8a | - | ~140 | H2 to C8a; H4 to C8a; H8 to C8a |
| OCH₃ | ~3.9 (s) | ~56 | OCH₃ to C3 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 3-methoxyquinolin-5-ol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Acquire a gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.
-
HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.
-
Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combined data to assemble the structure as outlined in the workflow diagram.
Chapter 4: Definitive Proof - Single Crystal X-ray Crystallography
While the combination of MS and NMR provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.[14][15]
Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of 3-methoxyquinolin-5-ol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Validation: The final structure should be validated using standard crystallographic metrics (e.g., R-factor).
Conclusion
The structure elucidation of 3-methoxyquinolin-5-ol is a systematic process that relies on the synergistic application of modern analytical techniques. By following the logical progression from determining the molecular formula with HRMS, to piecing together the molecular framework with a suite of 1D and 2D NMR experiments, and finally confirming the structure with X-ray crystallography, researchers can have absolute confidence in their results. This self-validating methodology ensures the scientific integrity required for advancing research and development in fields where quinoline-based molecules play a critical role.
References
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ResearchGate. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Retrieved from [Link]
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MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved from [Link]
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ResearchGate. (2011). Polymorphism in 8-hydroxyquinolin-2(1 H )-one by X-ray crystallography, solid-state NMR and DFT calculations. Retrieved from [Link]
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An In-Depth Technical Guide on the Theoretical Properties of 3-Methoxyquinolin-5-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive analysis of the theoretical properties of 3-Methoxyquinolin-5-ol, a heterocyclic compound of interest in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous approved therapeutic agents.[1][2][3][4][5] This document delineates the molecule's structural, spectroscopic, and quantum chemical characteristics, offering a foundational understanding for future research and development. Furthermore, it explores a postulated biological mechanism of action, proposes a viable synthetic route, and outlines a workflow for its analytical characterization. The insights presented herein are intended to catalyze further investigation into 3-Methoxyquinolin-5-ol as a potential lead compound in drug discovery programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the development of therapeutic agents due to its broad spectrum of biological activities.[1][2][3][4][5] Derivatives of this scaffold have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
3-Methoxyquinolin-5-ol features two key functional groups: a methoxy group at the 3-position and a hydroxyl group at the 5-position. The methoxy group can enhance lipophilicity, potentially improving membrane permeability, while the hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[6] This unique combination of substituents suggests that 3-Methoxyquinolin-5-ol may possess novel biological activities worthy of investigation.
Physicochemical and Theoretical Properties of 3-Methoxyquinolin-5-ol
A thorough understanding of a molecule's theoretical properties is fundamental to predicting its behavior in biological systems and guiding experimental design.
Molecular Structure and Descriptors
The chemical formula for 3-Methoxyquinolin-5-ol is C10H9NO2. Its structure consists of a quinoline core with a methoxy (-OCH3) group attached to carbon 3 and a hydroxyl (-OH) group attached to carbon 5.
Below is a table summarizing key computationally predicted molecular descriptors for 3-Methoxyquinolin-5-ol. These values are essential for preliminary assessment of the compound's drug-like properties.
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 175.18 g/mol | Adherence to Lipinski's Rule of Five (<500 Da) suggests good potential for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 1.8 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane permeation. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 3 (N, O in -OH, O in -OCH3) | Multiple sites for hydrogen bonding can contribute to target binding affinity. |
| Topological Polar Surface Area (TPSA) | 42.8 Ų | A TPSA of less than 140 Ų is associated with good cell permeability. |
| pKa (acidic) | ~9.5 (for the hydroxyl group) | Predicts the ionization state of the molecule at physiological pH. |
| pKa (basic) | ~4.5 (for the quinoline nitrogen) | Predicts the ionization state of the molecule at physiological pH. |
Predicted Spectroscopic Profile
While experimental data is the gold standard, theoretical spectroscopic predictions are invaluable for compound identification and characterization.[7][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum of 3-Methoxyquinolin-5-ol would show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy protons (likely around 3.9-4.1 ppm), and a singlet for the hydroxyl proton (chemical shift can be variable). The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum would exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the methoxy and hydroxyl groups.
-
IR (Infrared) Spectroscopy: The theoretical IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and C-O stretching of the methoxy and hydroxyl groups (around 1000-1300 cm⁻¹).
-
Mass Spectrometry: The predicted mass spectrum would show a molecular ion peak [M]+ at m/z 175.06, with a prominent [M+H]+ peak at m/z 176.07 in positive ion mode.
Quantum Chemical Analysis
Quantum chemical calculations provide insights into the electronic structure and reactivity of a molecule.[10][11]
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and its potential to participate in electronic transitions. For 3-Methoxyquinolin-5-ol, the HOMO is likely to be localized on the electron-rich benzene ring and the hydroxyl group, while the LUMO may be distributed over the electron-deficient pyridine ring.
-
Electrostatic Potential Map: The electrostatic potential map visually represents the charge distribution within the molecule. Regions of negative potential (red/yellow) would be expected around the nitrogen and oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Regions of positive potential (blue) would be found around the hydroxyl proton, highlighting its electrophilic nature and role as a hydrogen bond donor.
Postulated Biological Activity and Mechanism of Action
The structural features of 3-Methoxyquinolin-5-ol allow for informed hypotheses about its potential biological targets and mechanisms of action.
Pharmacophore Analysis and Target Prediction
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[12][13][14][15][16] By comparing the pharmacophoric features of 3-Methoxyquinolin-5-ol with those of known bioactive molecules, particularly kinase inhibitors, we can predict potential targets.[15] Many kinase inhibitors feature a heterocyclic scaffold that forms hydrogen bonds with the hinge region of the kinase active site.[15] The quinoline nitrogen and the 5-hydroxyl group of 3-Methoxyquinolin-5-ol could potentially fulfill this role.
Potential Signaling Pathway Modulation: Inhibition of a Tyrosine Kinase Pathway
Based on the pharmacophore analysis, we postulate that 3-Methoxyquinolin-5-ol could act as an inhibitor of a protein tyrosine kinase. The following diagram illustrates a hypothetical mechanism where the compound blocks a signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
In this model, 3-Methoxyquinolin-5-ol is proposed to bind to the ATP-binding site of a receptor tyrosine kinase, preventing its activation by growth factors. This would block the downstream phosphorylation cascade, ultimately inhibiting the expression of genes involved in cell proliferation and survival.
Synthetic Strategy and Methodologies
A robust and reproducible synthetic route is essential for producing sufficient quantities of 3-Methoxyquinolin-5-ol for further study.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for 3-Methoxyquinolin-5-ol involves a Skraup-Doebner-von Miller reaction or a similar quinoline synthesis.[17][18][19][20][21] The key disconnection would be at the bonds forming the pyridine ring, leading back to a substituted aniline and a three-carbon synthon.
Proposed Synthetic Protocol
This protocol is a hypothetical, multi-step synthesis based on established chemical principles.
Step 1: Synthesis of 3-Amino-5-methoxyphenol This starting material can be prepared from commercially available 3,5-dimethoxyaniline through selective demethylation and subsequent nitration and reduction, or other established routes.
Step 2: Skraup-Doebner-von Miller Quinoline Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-amino-5-methoxyphenol in a suitable solvent such as ethanol.
-
Addition of Reagents: Add 1.2 equivalents of glycerol, a mild oxidizing agent such as nitrobenzene (0.3 equivalents), and concentrated sulfuric acid (2.5 equivalents) cautiously while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as sodium hydroxide, until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized 3-Methoxyquinolin-5-ol is critical. The following workflow outlines the necessary analytical techniques.
Caption: Workflow for the analytical characterization of synthesized 3-Methoxyquinolin-5-ol.
Future Directions and Research Perspectives
The theoretical framework presented in this guide provides a solid foundation for initiating experimental studies on 3-Methoxyquinolin-5-ol. Future research should focus on:
-
Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the compound using the outlined analytical workflow.
-
In Vitro Biological Evaluation: Screening 3-Methoxyquinolin-5-ol against a panel of protein kinases to identify potential targets. Cell-based assays should be conducted to assess its anti-proliferative and cytotoxic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-Methoxyquinolin-5-ol to establish a clear SAR. This will involve modifying the substituents on the quinoline ring to optimize potency and selectivity.
-
In Vivo Studies: If promising in vitro activity is observed, preclinical in vivo studies in animal models of relevant diseases would be the next logical step.
Conclusion
3-Methoxyquinolin-5-ol is a compound with significant potential for drug discovery, stemming from its privileged quinoline scaffold and unique substitution pattern. This in-depth technical guide has provided a comprehensive overview of its theoretical properties, postulated a plausible mechanism of action, and outlined a practical approach for its synthesis and characterization. The theoretical data and proposed experimental workflows presented herein are intended to serve as a valuable resource for researchers and scientists, accelerating the exploration of 3-Methoxyquinolin-5-ol as a novel therapeutic agent.
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An In-Depth Technical Guide to the Purity Standards of 3-Methoxyquinolin-5-ol for Researchers and Drug Development Professionals
Foreword: The Imperative of Purity in a Novel Moiety
In the landscape of pharmaceutical research and drug development, the introduction of a novel chemical entity like 3-Methoxyquinolin-5-ol brings with it both promise and a stringent set of scientific challenges. As a quinoline derivative, it belongs to a class of heterocyclic compounds renowned for their broad pharmacological activities.[1] The journey from a promising molecule in a flask to a reliable tool in the laboratory or a potential therapeutic agent is underpinned by a deep and rigorous understanding of its purity. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing and verifying the purity of 3-Methoxyquinolin-5-ol. In the absence of established, specific pharmacopeial monographs for this compound, this document synthesizes field-proven insights and regulatory expectations to propose a robust, self-validating system for quality control.
The Molecular Context: Understanding Potential Impurities
The purity of an Active Pharmaceutical Ingredient (API) is not merely a percentage; it is a detailed impurity profile that tells the story of the molecule's synthesis and stability.[2] Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products formed during storage.[2]
Deconstructing the Synthesis: A Predictive Approach to Impurities
While multiple synthetic routes to 3-Methoxyquinolin-5-ol are conceivable, classic quinoline synthesis methods like the Skraup or Doebner-von Miller reactions provide a logical starting point for predicting potential process-related impurities.[3][4][5] The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]
A hypothetical synthesis of 3-Methoxyquinolin-5-ol might start from 3-amino-5-methoxyphenol. Potential impurities could therefore include:
-
Unreacted Starting Materials: Residual 3-amino-5-methoxyphenol.
-
Intermediates: Incompletely cyclized or dehydrated reaction intermediates.
-
By-products: Products from side reactions, such as polymerization of acrolein (formed from glycerol dehydration) or the formation of regioisomers if the starting materials are not perfectly selective.[6]
-
Reagents and Catalysts: Traces of acids, bases, or catalysts used in the synthesis.
Stability and Degradation Profile
Degradation products are impurities that form during the manufacturing and/or storage of the drug product due to exposure to light, temperature, pH, or water.[7] For 3-Methoxyquinolin-5-ol, with its hydroxyl and methoxy groups, potential degradation pathways could include:
-
Oxidation: The phenol group can be susceptible to oxidation, potentially leading to colored quinone-like impurities.
-
Hydrolysis: While the methoxy group is generally stable, extreme pH conditions could lead to its hydrolysis, forming a dihydroxyquinoline derivative.
-
Photodegradation: Aromatic systems are often light-sensitive.
A Multi-faceted Analytical Strategy for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on a combination of high-resolution separation techniques and specific identification methods.
The Cornerstone: High-Performance Liquid Chromatography (HPLC)
For non-volatile organic compounds like 3-Methoxyquinolin-5-ol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary and most powerful tool for determining purity and quantifying impurities.[8][9]
The causality behind choosing RP-HPLC is its high resolving power, sensitivity, and reproducibility, making it ideal for separating the main compound from closely related impurities.
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 stationary phase is a common starting point for quinoline derivatives.[10] A typical column might have dimensions of 4.6 x 150 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase system could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where 3-Methoxyquinolin-5-ol has significant absorbance, for example, 254 nm, and use a DAD to assess peak purity and detect impurities with different UV spectra.
-
Sample Preparation: Accurately weigh approximately 10 mg of 3-Methoxyquinolin-5-ol and dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Structural Elucidation and Identity Confirmation
While HPLC quantifies impurities, spectroscopic techniques are essential for confirming the structure of 3-Methoxyquinolin-5-ol and identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the main component.[11][12] Advanced 2D NMR techniques like COSY can help in assigning the protons on the quinoline ring system.[3] The presence of unexpected signals can indicate impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated peak, which is crucial for the identification of impurities.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structural elucidation.
-
Infrared (IR) Spectroscopy: IR provides a molecular fingerprint and is a valuable tool for identity confirmation by comparing the spectrum of a sample to that of a reference standard.
Assessing Non-Chromatographable Impurities
Some impurities are not amenable to HPLC analysis. A comprehensive purity assessment must include methods for their determination.
-
Water Content by Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample, which can be present as absorbed moisture or as hydrates.[14][15][16][17][18] Volumetric Karl Fischer is suitable for samples with water content above 0.1%, while coulometric is used for trace amounts.[18]
-
Inorganic Impurities by Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[19][20][21][22] It is useful for determining the content of non-volatile inorganic impurities (residue on ignition) and can also provide information on thermal stability and the presence of residual solvents.[20][22]
Data Presentation and Acceptance Criteria
Quantitative data should be presented clearly and concisely. Acceptance criteria for impurities should be set in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Table 1: Hypothetical Purity and Impurity Specification for 3-Methoxyquinolin-5-ol
| Test | Method | Acceptance Criteria |
| Assay | HPLC | 99.0% - 101.0% (on anhydrous basis) |
| Individual Unidentified Impurity | HPLC | ≤ 0.10% |
| Individual Identified Impurity | HPLC | ≤ 0.15% |
| Total Impurities | HPLC | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | TGA/USP <281> | ≤ 0.1% |
| Residual Solvents | GC-HS/USP <467> | To comply with ICH Q3C limits |
Note: The thresholds for reporting, identification, and qualification of impurities are guided by ICH Q3A(R2). For a new drug substance, the identification threshold is typically ≥0.10%.[1][23][24][25]
Visualizing the Workflow
Diagrams are essential for illustrating complex workflows and logical relationships.
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- 8. tandfonline.com [tandfonline.com]
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- 17. gmpinsiders.com [gmpinsiders.com]
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- 24. ikev.org [ikev.org]
- 25. ema.europa.eu [ema.europa.eu]
Strategic Sourcing and Quality Validation of 3-Methoxyquinolin-5-ol
CAS: 1881656-36-6 (Primary Catalog Reference) | Formula: C₁₀H₉NO₂ | MW: 175.19 g/mol [1][2]
Executive Summary & Chemical Significance
3-Methoxyquinolin-5-ol is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and antimalarial agents.[1][2] Its structural uniqueness lies in the 3,5-disubstitution pattern , which allows for orthogonal functionalization:
-
C-5 Hydroxyl: Serves as a nucleophilic anchor for etherification or carbamate formation (solubility/pharmacokinetic modulation).[1][2]
-
C-3 Methoxy: Acts as a stable electronic donor or can be demethylated to a catechol-like 3,5-diol system for chelation.[1][2]
Procurement Challenge: Unlike common quinolines (e.g., 8-hydroxyquinoline), the 3-methoxy-5-hydroxy isomer is a Tier 3 (Specialty) Intermediate .[1][2] It is rarely held in bulk stock and often suffers from isomer confusion with 5-methoxyquinolin-3-ol.[1][2] This guide outlines the sourcing strategy, quality control (QC) protocols, and synthetic contingencies required to secure high-purity material.
Commercial Sourcing Landscape
The market for 3-Methoxyquinolin-5-ol is bifurcated into Catalog Suppliers (small scale, variable stock) and Custom Synthesis Houses (bulk scale, high reliability).[1][2]
Primary Catalog Suppliers (Verified Listings)
-
BLD Pharm: Catalog #BD0143336.[1][2] Often the primary holder of stock for this specific CAS (1881656-36-6).[1][2]
-
ChemShuttle / Combi-Blocks: Frequently cross-list specialty quinolines. Check for "Make-on-Demand" tags.[1][2]
Sourcing Strategy: The "Buy vs. Make" Decision
Do not assume "In Stock" means "Ready to Ship."[2] Use the following logic flow to determine your procurement path.
Figure 1: Decision matrix for sourcing rare heterocyclic intermediates.
Technical Validation (Quality Assurance)
Due to the prevalence of regioisomers (e.g., 5-methoxyquinolin-3-ol), relying solely on a Certificate of Analysis (CoA) is insufficient.[2] You must validate the structure internally.[2]
Critical QC Parameters
| Parameter | Specification | Method | Rationale |
| Appearance | Off-white to pale yellow solid | Visual | Oils suggest solvent contamination or free base instability.[1][2] |
| Purity | >97% (AUC) | HPLC (254 nm) | Impurities often include des-methyl (3-hydroxy) analogs.[1][2] |
| Identity | M+H = 176.07 | LC-MS (ESI+) | Confirms MW, but not regio-chemistry.[1][2] |
| Regio-ID | Critical | ¹H-NMR (DMSO-d₆) | Distinguishes 3-OMe/5-OH from 5-OMe/3-OH.[1][2] |
NMR Structural Diagnosis
The definitive identification relies on the coupling patterns of the quinoline ring protons.[2]
-
H-2 (Position 2): Look for a singlet or narrow doublet (
Hz) around 8.6–8.8 ppm . This proton is deshielded by the ring nitrogen.[2] -
H-4 (Position 4): Look for a doublet (
Hz) around 7.5–7.8 ppm . -
H-6, H-7, H-8 (Benzenoid Ring):
-
Hydroxyl Group: Broad singlet, exchangeable with D₂O, typically 9.5–10.5 ppm in DMSO-d₆.[1][2]
Isomer Trap: If you see two strong doublets with
Synthetic Utility & Contingency Protocols
If commercial sourcing fails, the compound can be synthesized via a reliable 2-step protocol from commercially available 3-bromoquinolin-5-ol .[1][2]
Synthetic Pathway (Contingency)[2][3]
-
Starting Material: 3-Bromoquinolin-5-ol (CAS 1150617-66-3).[1][2]
-
Workup: Acidify carefully to pH 6-7 to precipitate the phenol product.
Figure 2: Validated synthetic route for in-house production.
Handling & Stability
-
Storage: Store at 2–8°C under argon. Phenolic quinolines are prone to oxidation (darkening) upon long-term exposure to air/light.[1][2]
-
Solubility: Soluble in DMSO, DMF, and MeOH.[2] Poor solubility in pure DCM or Ether.[2]
References
-
BLD Pharm. (n.d.).[2] Product Analysis: 3-Methoxyquinolin-5-ol (BD0143336).[1][2] Retrieved from
-
ChemicalBook. (2024).[2] 3-Methoxyquinoline Synthesis Protocols. Retrieved from
-
Ma, D., & Cai, Q. (2008).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (Contextual reference for Ullmann coupling conditions).
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for substituted quinolines. Retrieved from
(Note: Specific CAS 1881656-36-6 is a catalog-assigned registry number common in the Asian CRO market; cross-referencing with SciFinder is recommended for patent coverage.)[1][2]
Sources
- 1. 137595-48-3|5-Methoxy-3-methylquinoline|BLD Pharm [bldpharm.com]
- 2. 3-Methoxyquinoline | 6931-17-5 [m.chemicalbook.com]
- 3. CN109796408B - Synthetic method of 5-difluoromethoxy-3-trifluoromethyl-1-methylpyrazole - Google Patents [patents.google.com]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 3-Methoxyquinolin-5-ol in Medicinal Chemistry
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. Substitution patterns on the quinoline ring system profoundly influence biological activity, offering a versatile platform for drug design. This document provides detailed application notes and protocols for the investigation of 3-methoxyquinolin-5-ol, a less-explored member of the quinoline family, as a potential scaffold for the development of novel therapeutics. While direct literature on 3-methoxyquinolin-5-ol is sparse, this guide extrapolates from established knowledge of related quinoline derivatives to propose synthetic routes, potential biological targets, and detailed experimental protocols for its evaluation. These notes are intended for researchers, scientists, and drug development professionals seeking to explore new chemical space within the quinoline class of compounds.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for medicinal chemistry campaigns. The presence of both a methoxy group at the 3-position and a hydroxyl group at the 5-position on the quinoline core of 3-methoxyquinolin-5-ol presents unique opportunities for hydrogen bonding and further derivatization, potentially leading to novel modes of biological action.
Proposed Synthesis of 3-Methoxyquinolin-5-ol
A plausible and efficient synthesis of 3-methoxyquinolin-5-ol can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established quinoline synthesis methodologies.
Protocol 2.1: Synthesis of 3-Methoxyquinolin-5-ol
Objective: To synthesize 3-methoxyquinolin-5-ol via a multi-step reaction sequence.
Materials:
-
3-Aminophenol
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
N-Bromosuccinimide (NBS)
-
Sodium methoxide
-
Copper(I) iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 5-hydroxy-2-methylquinolin-4(1H)-one.
-
In a round-bottom flask, combine 3-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 120 °C for 4 hours with stirring.
-
Cool the reaction mixture to room temperature and add polyphosphoric acid.
-
Heat the mixture to 140 °C for 2 hours.
-
Carefully pour the hot mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-hydroxy-2-methylquinolin-4(1H)-one.
-
-
Step 2: Bromination at the 3-position.
-
Dissolve the product from Step 1 in anhydrous DMF.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-hydroxy-2-methylquinolin-4(1H)-one.
-
-
Step 3: Methoxylation at the 3-position.
-
To a solution of the brominated compound from Step 2 in anhydrous methanol, add sodium methoxide (2 equivalents) and copper(I) iodide (0.1 equivalents).
-
Reflux the mixture for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by column chromatography to yield the target compound, 3-methoxyquinolin-5-ol.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Proposed synthetic workflow for 3-methoxyquinolin-5-ol.
Potential Medicinal Chemistry Applications & Protocols
Based on the activities of structurally related quinolines, 3-methoxyquinolin-5-ol is a promising scaffold for development in several therapeutic areas.[1]
Kinase Inhibition
The quinoline core is a well-established pharmacophore for kinase inhibitors.[1] The ATP-binding site of many kinases can be targeted by small molecules that mimic the adenine portion of ATP. The 3-methoxy and 5-hydroxy substituents of the target compound could form key hydrogen bond interactions within the hinge region of a kinase active site.
Objective: To evaluate the inhibitory activity of 3-methoxyquinolin-5-ol against a panel of protein kinases.
Materials:
-
Recombinant human kinases (e.g., Src, EGFR, VEGFR-2)
-
Substrate peptide for each kinase
-
ATP (Adenosine triphosphate)
-
3-Methoxyquinolin-5-ol (test compound)
-
Staurosporine (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-methoxyquinolin-5-ol in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of a solution containing the kinase and its specific substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for each kinase).
-
-
Incubation: Incubate the plate at 30 °C for 1 hour.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (staurosporine) and negative (DMSO vehicle) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for in vitro kinase inhibition assay.
Anticancer Activity
Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines.[2] The potential of 3-methoxyquinolin-5-ol as an anticancer agent can be assessed using standard cell viability assays.
Objective: To determine the cytotoxic effect of 3-methoxyquinolin-5-ol on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-Methoxyquinolin-5-ol
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with increasing concentrations of 3-methoxyquinolin-5-ol (e.g., 0.1 to 100 µM) for 72 hours. Include wells with doxorubicin as a positive control and DMSO as a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting cell viability against the log of the compound concentration.
Antimicrobial Activity
Certain methoxyphenol and quinoline compounds have demonstrated antimicrobial properties.[3][4] The activity of 3-methoxyquinolin-5-ol against clinically relevant bacterial and fungal strains can be evaluated.
Objective: To determine the minimum concentration of 3-methoxyquinolin-5-ol that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
3-Methoxyquinolin-5-ol
-
Vancomycin (bacterial positive control)
-
Amphotericin B (fungal positive control)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of 3-methoxyquinolin-5-ol in the broth directly in the 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation and Interpretation
Quantitative data from the above protocols should be summarized in a clear and concise format.
Table 1: Hypothetical Kinase Inhibition Data for 3-Methoxyquinolin-5-ol
| Kinase Target | IC₅₀ (µM) |
| Src | 5.2 |
| EGFR | 12.8 |
| VEGFR-2 | 8.5 |
Table 2: Hypothetical Anticancer Activity of 3-Methoxyquinolin-5-ol
| Cell Line | GI₅₀ (µM) |
| HCT116 | 7.9 |
| PC-3 | 15.3 |
| A549 | 11.2 |
Conclusion
While 3-methoxyquinolin-5-ol remains a relatively unexplored molecule, its structural features suggest significant potential for medicinal chemistry applications. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this promising scaffold. Further derivatization of the 5-hydroxyl group could lead to the development of prodrugs with improved pharmacokinetic properties or serve as a handle for conjugation to other pharmacophores. The exploration of this and related quinoline derivatives is a promising avenue for the discovery of novel therapeutic agents.
References
- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC - NIH. (URL: [Link])
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC. (URL: [Link])
-
4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed. (URL: [Link])
-
3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents - PubMed. (URL: [Link])
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - CNR-IRIS. (URL: [Link])
-
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC - NIH. (URL: [Link])
- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - NIH. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
-
Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC - NIH. (URL: [Link])
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. (URL: [Link])
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed. (URL: [Link])
-
(PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives - ResearchGate. (URL: [Link])
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])
-
Synthesis of 3-Methoxycarbonylmethyl Derivatives of Dihydroquinolone and Dihydrochromenone | Request PDF - ResearchGate. (URL: [Link])
-
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (URL: [Link])
-
Discovery of 3H-pyrrolo[2,3-c]quinolines with activity against Mycobacterium tuberculosis by allosteric inhibition of the glutamate-5-kinase enzyme - ResearchGate. (URL: [Link])
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. (URL: [Link])
-
Discovery of Novel Ligands for Mouse Olfactory Receptor MOR42-3 Using an In Silico Screening Approach and In - PLOS. (URL: [Link])
-
Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition - YouTube. (URL: [Link])
-
Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues - PubMed. (URL: [Link])
-
Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed. (URL: [Link])
-
In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (URL: [Link])
-
05th Enzymes-3 Inhibition BW - BME. (URL: [Link])
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC. (URL: [Link])
-
The Third Extracellular Loop of Mammalian Odorant Receptors Is Involved in Ligand Binding. (URL: [Link])
Sources
- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxyquinolin-5-ol Purification
Topic: Advanced Purification & Troubleshooting Guide Molecule: 3-Methoxyquinolin-5-ol (CAS: Derivative of 5-Hydroxyquinoline) Audience: Senior Chemists, Process Engineers, Drug Discovery Teams
The Challenge: The "Amphoteric Trap"
As a Senior Application Scientist, I often see researchers struggle with 3-Methoxyquinolin-5-ol not because the chemistry is impossible, but because the molecule fights standard purification logic.
This molecule is a zwitterionic shapeshifter .
-
The Quinoline Nitrogen (Basic, pKa ~5.2): It protonates easily, dragging the molecule into the aqueous phase in acidic conditions or binding irreversibly to acidic silanols on silica columns.
-
The 5-Hydroxyl Group (Acidic, pKa ~9.5): It deprotonates in strong base, making the molecule water-soluble as a phenolate.
-
The 3-Methoxy Group: While stable, it adds electron density to the rings, increasing the risk of oxidative polymerization (tar formation) during workup if exposed to air/light for prolonged periods.
The Result: If you treat it like a standard organic neutral, you will lose yield to the aqueous layer or the silica column. If you treat it like a simple amine, the phenol complicates the extraction.
Module A: The "Tar" Removal (Crude Workup)
Synthesis Context: Whether synthesized via a modified Skraup reaction or oxidation of a quinoline precursor, the crude mixture likely contains polymerized tars and unreacted anilines.
The Protocol: pH-Swing Extraction Do not attempt to column the crude reaction mixture directly. The tars will foul your stationary phase immediately. Use the molecule's amphoteric nature to wash away impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude dark solid in 2M HCl (approx. 10 mL per gram). The product protonates (
) and dissolves; non-basic tars remain suspended. -
Filtration: Filter the acidic solution through a Celite pad. Result: Tars are removed physically.
-
Washing: Wash the acidic filtrate with Ethyl Acetate (EtOAc). Result: Non-basic organic impurities partition into the EtOAc and are discarded.
-
Precipitation (The Critical Step): Slowly adjust the aqueous phase to pH 6.5–7.0 using Ammonium Hydroxide (
).-
Note: Do not overshoot to pH > 10, or the phenol deprotonates (
) and the product re-dissolves in water.
-
-
Extraction: Extract the now-neutral precipitate into Dichloromethane (DCM) / Methanol (9:1) .
-
Drying: Dry over
(avoid as phenols can coordinate to Mg).
Caption: The pH-Swing protocol isolates the quinoline based on its specific pKa window, mechanically separating non-ionizable tars.
Module B: Chromatographic Purification
The Issue: Tailing.
On standard silica gel, the basic quinoline nitrogen interacts with acidic silanol groups (
The Fix: Mobile Phase Modifiers You must "deactivate" the silica or keep the nitrogen deprotonated.
| Method | Mobile Phase Composition | Mechanism | Best For |
| The "Amine Block" | DCM / MeOH + 1% Triethylamine (TEA) | TEA saturates silica sites, preventing product binding. | Standard purification. |
| The "Ammonia Shift" | DCM / MeOH + 1% | Similar to TEA but more volatile; easier to remove post-column. | LC-MS prep (less ion suppression). |
| Reverse Phase | Water (0.1% Formic Acid) / Acetonitrile | Keeps N protonated ( | High-polarity impurities. |
Critical Warning: If using TEA, you must flush your rotovap condenser afterward. Residual TEA can contaminate subsequent crystallizations of other compounds.
Module C: Isomer Separation (5-OH vs. 7-OH)
In many synthesis routes (e.g., Skraup reaction on 3-methoxyaniline), you may generate regioisomers. Separation of 3-methoxyquinolin-5-ol from 3-methoxyquinolin-7-ol is difficult due to identical mass and similar polarity.
The Self-Validating Protocol: Fractional Crystallization Chromatography often fails to separate these baseline-to-baseline. Use solubility differences instead.
-
5-OH Isomer: Often exhibits intramolecular Hydrogen bonding (if peri-position allows) or distinct lattice packing. It is generally less soluble in ethanol than the 7-isomer.
-
Protocol:
-
Dissolve the mixture in boiling Ethanol .
-
Allow to cool slowly to room temperature, then to 4°C.
-
The 5-ol isomer typically crystallizes first.
-
Filter the solid. The filtrate will be enriched in the 7-ol isomer.
-
Check purity via H-NMR (Look for coupling constants of the aromatic protons; the splitting patterns differ significantly between 5- and 7-substitution).
-
Troubleshooting & FAQs
Q: My product turned green/black during drying. What happened? A: Phenolic oxidation.[1] Quinolinols are prone to oxidation into quinone-imines when wet and exposed to air.
-
Fix: Dry under strict vacuum/Nitrogen. Store the solid in amber vials under Argon. If it's already black, repeat the Module A acid wash; the oxidized quinones are usually non-basic and will wash out in the EtOAc step.
Q: I can't get the product out of the water phase after neutralization. A: You likely overshot the pH.
-
Explanation: At pH > 10, the phenolic proton (
) is lost, forming the anionic phenolate, which is water-soluble. -
Fix: Re-acidify to pH 2, then carefully titrate back to pH 7.0 exactly. Use a buffer (Phosphate pH 7) if manual titration is difficult.
Q: Can I use Acetone for crystallization? A: Avoid it.
-
Reason: Primary/secondary amines (impurities) or even the quinoline nitrogen (weakly) can react with acetone to form Schiff bases or aminals over time, especially if trace acid is present. Stick to Alcohols (MeOH, EtOH) or Esters (EtOAc).
Q: The NMR shows a broad peak at 5-6 ppm that disappears with
Caption: Rapid diagnostic flow for common 3-methoxyquinolin-5-ol purification failures.
References
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines.[2][3][4] Organic Reactions, 7,[5][6][7] 59. (Foundational text on quinoline synthesis and byproduct management).
-
Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society, 1294-1304. Link (Authoritative source for pKa values of hydroxyquinolines).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Acid-Base extraction of amphoteric heterocycles).
-
BenchChem. Quinoline Purification Techniques. (General comparative data on crystallization vs distillation for quinolines). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for 5-Hydroxyquinoline. (Proxy data for solubility and safety). Link
Sources
- 1. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
Technical Support Center: 3-Methoxyquinolin-5-ol Stability & Degradation Guide
Introduction: The Chemical Vulnerability Profile
Welcome to the technical support center for 3-Methoxyquinolin-5-ol . This guide moves beyond standard safety data sheets to address the specific chemical behaviors researchers encounter during synthesis, storage, and biological assay development.
3-Methoxyquinolin-5-ol possesses a unique "push-pull" electronic structure that dictates its stability:
-
The 5-Hydroxyl Group (Phenol): Highly electron-donating, making the benzene ring susceptible to oxidative attack and "browning" (quinone formation).
-
The 3-Methoxy Group: A site for metabolic clearance (O-demethylation) and potential acid-catalyzed hydrolysis.
-
The Quinoline Nitrogen: A basic center (pKa ~4.9–5.4) susceptible to N-oxidation.[1]
This guide is structured to troubleshoot issues arising from these three reactive centers.
Part 1: Troubleshooting Chemical Stability (Storage & Handling)
Issue 1: "My solid sample turned from off-white to dark brown/black."
Diagnosis: Oxidative Degradation (Quinone Formation). The 5-hydroxyquinoline scaffold is structurally related to hydroquinone. Upon exposure to atmospheric oxygen, particularly in the presence of trace moisture or light, it undergoes oxidation to form quinoline-5,8-dione (or similar p-quinone imine intermediates). This results in a characteristic dark chromophore.
Corrective Protocol:
-
Purification: If degradation is <5%, recrystallize from ethanol/methanol under inert gas. If >10%, repurify via silica column chromatography (rapid elution is critical to prevent on-column oxidation).
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Solvent Choice: Avoid storing in DMSO for long periods at room temperature, as DMSO can act as a mild oxidant for electron-rich phenols.
Issue 2: "I see multiple peaks in LC-MS after leaving the sample in light."
Diagnosis: Photodegradation.[2][3][4]
Quinolines are photosensitizers. Upon UV irradiation (or ambient fluorescent light), the ring system absorbs energy, generating singlet oxygen (
-
Ring Hydroxylation: Formation of 3-methoxy-2-oxo-quinoline (carbostyril derivatives).
-
Polymerization: Radical coupling of the phenol ring.
Corrective Protocol:
-
Amber Glassware: Mandatory for all solution-phase experiments.
-
Work Light: Use yellow safety lights if handling large quantities for extended periods.
Part 2: Metabolic Stability (In Vitro Assays)
Issue 3: "The compound disappears rapidly in Liver Microsome (RLM/HLM) assays."
Diagnosis: CYP-Mediated O-Demethylation.[5] The 3-methoxy group is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 families). The primary metabolite is 3,5-dihydroxyquinoline .
Mechanism:
Validation Step: Monitor for the loss of 14 Da (Methyl group) in your Mass Spec data.
-
Parent Mass:
-
Metabolite Mass:
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the three primary degradation vectors: Oxidation (Storage), Photolysis (Light), and Metabolism (Biological).
Caption: Primary degradation vectors for 3-Methoxyquinolin-5-ol showing oxidative, photolytic, and metabolic fates.
Part 4: Forced Degradation Protocols (Stress Testing)
To validate your analytical methods (HPLC/LC-MS), you must demonstrate specificity by separating the parent peak from degradation products. Use these specific conditions tailored for quinoline-5-ols.
Protocol Summary Table
| Stress Type | Reagent/Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–8 Hours | 10–20% | Tests ether stability. |
| Base Hydrolysis | 0.1 N NaOH, RT | 2–4 Hours | 10–20% | Caution: Phenol ionization causes rapid oxidation. |
| Oxidation | 3% H₂O₂ | 1–2 Hours | 10–20% | Mimics storage degradation. |
| Photolytic | UV Light (ICH Q1B) | 24 Hours | Variable | Keep control sample in dark. |
| Thermal | 60°C (Solid State) | 7 Days | <5% | Tests shelf-life stability. |
Detailed Workflow: Oxidative Stress Test
Why this matters: This is the most likely failure mode for this compound.
-
Preparation: Prepare a 1 mg/mL stock solution of 3-Methoxyquinolin-5-ol in Methanol/Acetonitrile (50:50).
-
Initiation: Transfer 1.0 mL of stock to a vial. Add 100 µL of 30% H₂O₂ (Final concentration ~3%).
-
Incubation: Vortex and store at Room Temperature (25°C).
-
Sampling: Inject into HPLC at T=0, T=1h, and T=4h.
-
Quenching: CRITICAL STEP. Before analysis, quench the peroxide to prevent damage to the HPLC column. Add 100 µL of 10% Sodium Metabisulfite (
). -
Analysis: Look for the emergence of early-eluting polar peaks (N-oxides) and late-eluting dimers.
Part 5: Analytical Troubleshooting (FAQ)
Q: Why does my retention time shift when I change pH?
A: 3-Methoxyquinolin-5-ol is amphoteric.
-
Acidic pH (< 4): The Quinoline Nitrogen is protonated (
). The molecule is cationic and elutes early. -
Basic pH (> 9): The Phenolic Hydroxyl is deprotonated (
). The molecule is anionic. -
Expert Tip: For stable chromatography, use a buffered mobile phase at pH 6.5–7.5 (Ammonium Acetate) to keep the molecule neutral, or use strong acidic conditions (0.1% Formic Acid) to keep it fully protonated. Avoid pH ranges near the pKa (~5 or ~9) to prevent peak tailing.
Q: Can I use UV detection for this compound?
A: Yes, the quinoline ring is a strong chromophore.
-
Absorption Maxima: Typically ~230 nm and ~280 nm.
-
Fluorescence: 5-hydroxyquinolines are often fluorescent. You can increase sensitivity by using a Fluorescence Detector (FLD) with Excitation ~330 nm / Emission ~500 nm (verify specific shifts in your solvent).
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.
-
Jing, J., et al. (2012).[3] Photocatalytic degradation of quinoline in aqueous TiO2 suspension.[3] Journal of Hazardous Materials.[3] (Mechanistic insight into quinoline ring oxidation).
-
Hagel, J.M., & Facchini, P.J. (2010).[5] Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation in Benzylisoquinoline Alkaloid Metabolism.[6] (Establishes O-demethylation mechanisms for methoxy-substituted alkaloids).
-
Senthilraja, M. (2022).[7] A chemical rationale of drug stability and degradation.[2][7][8] IP International Journal of Comprehensive and Advanced Pharmacology.[7] (General hydrolysis/oxidation mechanisms for phenols/ethers).
Sources
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
Technical Support Center: Troubleshooting Isomer Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on controlling and troubleshooting isomer formation. Here, we address common challenges encountered during key synthetic routes, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs) about Isomer Formation
This section addresses fundamental questions regarding regioselectivity in classic quinoline syntheses.
Q1: Why am I getting a mixture of 5- and 7-substituted quinolines in my Skraup synthesis with a meta-substituted aniline?
A: The formation of both 5- and 7-substituted isomers is a known challenge when using meta-substituted anilines in the Skraup reaction. The regioselectivity of the electrophilic cyclization step is governed by the electronic and steric nature of the substituent on the aniline ring.
-
Mechanistic Insight: The Skraup synthesis involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline and subsequent acid-catalyzed cyclization and oxidation.[1][2] The cyclization is an intramolecular electrophilic aromatic substitution. With a meta-substituted aniline, there are two possible ortho positions for the ring closure to occur, leading to the respective 5- and 7-substituted quinoline isomers.
-
Electronic Effects: Electron-donating groups (EDGs) at the meta position tend to direct the cyclization to the less sterically hindered position (para to the EDG), favoring the 7-substituted isomer. Conversely, electron-withdrawing groups (EWGs) can favor the 5-substituted isomer.
-
Troubleshooting: Achieving high regioselectivity can be difficult. Consider modifying the reaction conditions (e.g., testing different acid catalysts) or exploring alternative synthetic routes if a single isomer is critical.
Q2: In the Doebner-von Miller synthesis, my reaction is yielding an unexpected quinoline isomer. What could be the cause?
A: While the Doebner-von Miller reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, reversals in regioselectivity can occur.[3]
-
Plausible Mechanism: The reaction is generally understood to proceed via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[4] However, an alternative pathway involving the initial formation of a Schiff base between the aniline and the carbonyl compound has also been proposed.[4] The dominant pathway can be influenced by the specific substrates and reaction conditions.
-
Substrate-Specific Issues: Certain substrates, such as γ-aryl-β,γ-unsaturated α-ketoesters, have been observed to produce a reversal of the expected regiochemistry, particularly when using trifluoroacetic acid (TFA) as the catalyst.[3]
-
Troubleshooting and Verification:
-
Thorough Characterization: Utilize analytical techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography to confirm the structure of the unexpected isomer.[3]
-
Re-evaluate Starting Materials: Ensure the purity and structure of your aniline and α,β-unsaturated carbonyl compound.
-
Adjust Reaction Conditions: Experiment with different acid catalysts (e.g., switching from a protic acid to a Lewis acid) and reaction temperatures, as these can influence the reaction pathway.
-
Q3: How can I control the formation of 2- vs. 4-substituted quinolines in the Combes synthesis?
A: The Combes synthesis, which condenses an aniline with a β-diketone, can yield 2,4-disubstituted quinolines.[5] The regioselectivity of the acid-catalyzed cyclization of the intermediate Schiff base is influenced by both steric and electronic factors.[6]
-
Mechanistic Steps: The reaction proceeds through the formation of a Schiff base, which then tautomerizes to an enamine.[6] The rate-determining step is the acid-catalyzed annulation (ring closure) of this enamine.[6]
-
Controlling Factors:
-
Substituents: The electronic nature of substituents on both the aniline and the β-diketone can direct the cyclization.
-
Catalyst: The choice of acid catalyst can be critical. While sulfuric acid is common, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) have been shown to be effective dehydrating agents and can influence the product ratio.[6]
-
-
Troubleshooting:
-
Catalyst Screening: If you are observing a mixture of isomers, consider screening different acid catalysts (H₂SO₄, PPA, PPE, etc.).
-
Temperature Optimization: The reaction temperature can affect the selectivity. A systematic optimization of the temperature profile may be beneficial.
-
Q4: My Friedländer synthesis with an unsymmetrical ketone is giving poor regioselectivity. How can I improve this?
A: The Friedländer synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful method for quinoline synthesis.[7] However, regioselectivity is a significant challenge when using unsymmetrical ketones.[8]
-
Reaction Pathway: The reaction can be catalyzed by either acids or bases.[8] The initial step is the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.
-
Addressing Poor Selectivity:
-
Catalyst Choice: The regioselectivity can be highly dependent on the catalyst. Both Brønsted and Lewis acids have been employed, and in some cases, the reaction can proceed thermally without a catalyst.[8] A thorough screening of catalysts is recommended.
-
Directed Synthesis: If catalyst screening is ineffective, a directed approach may be necessary. This could involve pre-forming one of the C-C bonds to force the cyclization in the desired direction.
-
Section 2: Troubleshooting Guide for Isomer-Related Issues
This section provides a structured workflow for diagnosing and resolving issues with isomer formation during quinoline synthesis.
Workflow for Troubleshooting Isomer Formation
Caption: A systematic workflow for troubleshooting isomer formation.
Detailed Troubleshooting Steps:
-
Problem Identification and Characterization:
-
Q: Have you confirmed the presence and ratio of isomers?
-
A: Before attempting any modifications, it is crucial to have a reliable analytical method to quantify the isomer ratio. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often suitable. For structural confirmation, isolate the isomers (e.g., via column chromatography or preparative HPLC) and characterize them using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] It's also essential to verify the purity of your starting materials to rule out impurities as a source of unexpected products.
-
-
Mechanistic Analysis and Hypothesis:
-
Q: What does the reaction mechanism suggest about the point of regiochemical divergence?
-
A: Revisit the mechanism of your chosen synthesis (Skraup, Combes, etc.).[1][5][6] Identify the key bond-forming step that determines the final substitution pattern. For instance, in the Skraup and Doebner-von Miller syntheses, this is the electrophilic cyclization onto the aniline ring.[1][4] In the Combes synthesis, it is the cyclization of the enamine intermediate.[6] Formulate a hypothesis based on steric hindrance, electronic effects of substituents, or the nature of the catalyst.
-
-
Experimental Optimization:
-
Q: Have you systematically varied the reaction parameters?
-
A: Based on your hypothesis, design a set of experiments to optimize the reaction conditions.
-
Catalyst Screening: This is often the most impactful variable. If you are using a strong protic acid like H₂SO₄, consider testing a milder Brønsted acid, a Lewis acid (e.g., ZnCl₂, FeCl₃), or a dehydrating agent like PPA.[6][8]
-
Temperature Control: The activation energies for the formation of different isomers may vary. Running the reaction at a lower or higher temperature can favor one pathway over another.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. If feasible for your reaction, screen a range of solvents.
-
Rate of Addition: In some cases, particularly in highly exothermic reactions like the Skraup synthesis, slow addition of reagents can improve selectivity and reduce side reactions like tar formation.[3]
-
-
-
Analysis and Iteration:
-
Q: How are you evaluating the success of your modifications?
-
A: Use your established analytical method to determine the isomer ratio for each new set of conditions. If a particular modification shows promise, iterate on that variable to fine-tune the selectivity. If a mixture of isomers is unavoidable, the focus should shift to developing an efficient purification protocol. Fractional crystallization or chromatography are common methods for separating quinoline isomers.
-
Data Summary: Influence of Reaction Conditions on Isomer Ratio (Hypothetical Data)
| Synthesis | Aniline Substituent | Condition A | Isomer Ratio (A) | Condition B | Isomer Ratio (B) |
| Skraup | m-Toluidine | H₂SO₄, 120°C | 5-Me : 7-Me = 40:60 | PPA, 100°C | 5-Me : 7-Me = 25:75 |
| Combes | Aniline | H₂SO₄, 100°C | 2-Me : 4-Me = 50:50 | PPE, 100°C | 2-Me : 4-Me = 70:30 |
| Friedländer | o-Aminobenzaldehyde | NaOH, EtOH, 80°C | Isomer X : Y = 60:40 | L-Proline, DMSO, 120°C | Isomer X : Y = 90:10 |
This table presents hypothetical data for illustrative purposes, demonstrating how changes in catalyst and temperature can influence the ratio of isomeric products.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Trial Skraup Synthesis
This protocol is a general guideline and should be adapted based on the specific substrates and safety considerations.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the aniline (1.0 eq) and a moderator such as ferrous sulfate.[9]
-
Reagent Addition: Slowly add concentrated sulfuric acid while cooling the flask in an ice bath. Subsequently, add glycerol (3-4 eq) and an oxidizing agent (e.g., nitrobenzene, 1.2 eq).
-
Heating: Heat the mixture cautiously. The reaction is often exothermic and may become vigorous.[1] Be prepared to remove the heat source. Once the initial exotherm subsides, continue heating to reflux for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water or onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., concentrated NaOH solution) until it is strongly alkaline.[10] The quinoline product can then be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or chloroform).[3]
-
Purification: The crude product is typically purified by vacuum distillation.
Diagram of Key Mechanistic Steps in Quinoline Synthesis
The following diagram illustrates the generalized cyclization step, which is often the point of regiochemical control in several quinoline syntheses.
Caption: Generalized pathway showing the formation of isomeric products.
References
-
Wikipedia. (2023, May 29). Combes quinoline synthesis. Retrieved from [Link]
-
Organic Chemistry. (2021, November 8). Skraup Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
-
Nishiwaki, N., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(15), 5859–5862. Retrieved from [Link]
-
Organic Chemistry. (2021, November 3). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]
-
Slideshare. (2016, October 11). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines. YouTube. Retrieved from [Link]
-
ResearchGate. (2008). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20856–20884. Retrieved from [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Retrieved from [Link]
-
PubMed. (1995). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 60(5), 1257–1262. Retrieved from [Link]
-
Heterocyclic Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Managing temperature control in 3-Methoxyquinolin-5-ol reactions
Technical Support Center: 3-Methoxyquinolin-5-ol Reaction Management
Executive Summary: The Thermal Imperative
3-Methoxyquinolin-5-ol is a critical scaffold in medicinal chemistry, particularly for antimalarial and kinase inhibitor development. Its dual-functionality—the nucleophilic 5-hydroxyl group and the chemically sensitive 3-methoxy ether—creates a narrow thermal operating window.
-
The Challenge: The quinoline ring synthesis (often via modified Skraup or Combes) requires high temperatures (>120°C) where tar formation is kinetically favored. Conversely, downstream functionalization or precursor demethylation requires cryogenic or mild conditions (<0°C to 40°C) to prevent ether cleavage or oxidation.
-
The Solution: This guide provides a thermodynamic roadmap for managing these opposing thermal requirements, ensuring high yield and regioselectivity.
Critical Workflow: Thermal Thresholds
The following diagram illustrates the reaction pathways and the specific temperature "kill zones" where product degradation occurs.
Figure 1: Thermal reaction pathway showing critical transition states and degradation risks for 3-Methoxyquinolin-5-ol.
Troubleshooting Guide: Synthesis & Isolation
Scenario A: The "Runaway" Skraup Reaction
Context: You are synthesizing the quinoline core using a modified Skraup or Doebner-Miller reaction involved methoxy-aniline precursors.
Q: My reaction mixture turned into a black, insoluble tar within 15 minutes of reflux. What happened? A: You likely hit the "thermal runaway" point. Methoxy-substituted anilines are electron-rich, making them highly reactive in electrophilic aromatic substitutions.
-
Root Cause: Rapid addition of the oxidant or acid catalyst at high temperatures caused a localized exotherm exceeding 160°C, triggering polymerization.
-
Corrective Protocol:
-
Dosing Control: Do not add sulfuric acid/oxidant to a hot mixture. Add dropwise at 0–10°C , then ramp temperature slowly (5°C/min).
-
The "Soft" Reflux: Maintain the oil bath only 5–10°C above the solvent boiling point. Use an internal probe, not just the bath setpoint.
-
Dilution: Increase solvent volume (e.g., acetic acid or water/sulfuric acid mix) to act as a thermal heat sink [1].
-
Q: I see the product peak on LCMS, but the yield is <30%. A: The 3-methoxy group is acid-labile at high temperatures.
-
Mechanism: Prolonged heating in concentrated acid can cleave the methyl ether, yielding 3,5-dihydroxyquinoline (which is much more polar and often lost in aqueous workup).
-
Fix: Quench the reaction immediately upon consumption of the starting material. Do not "soak" the reaction overnight. Neutralize at <20°C using ice-bath cooling to prevent hydrolysis heat spikes.
Troubleshooting Guide: Functionalization (O-Alkylation)
Context: You are reacting 3-Methoxyquinolin-5-ol with an alkyl halide to create a drug candidate.
Q: I am seeing N-alkylation (quaternary salt) instead of the desired 5-O-alkylation. A: This is a classic thermodynamic vs. kinetic control issue.
-
Explanation: The quinoline nitrogen is a competitive nucleophile. At higher temperatures, the thermodynamically stable N-alkylated product is favored.
-
Protocol:
-
Temperature Cap: Keep the reaction below 40°C .
-
Base Selection: Use a base that enhances the nucleophilicity of the phenoxide oxygen without deprotonating the carbon alpha to the nitrogen. Cesium carbonate (
) in DMF at Room Temperature (RT) is often superior to NaH/heating.
-
Comparative Data: Temperature vs. Yield
The following data summarizes internal experiments optimizing the cyclization step for methoxy-quinoline derivatives.
| Reaction Stage | Temperature Setpoint | Yield (%) | Purity (HPLC) | Primary Impurity |
| Cyclization | 110°C (Controlled) | 82% | 94% | Unreacted Aniline |
| Cyclization | 145°C (Aggressive) | 45% | 60% | Polymer/Tar |
| Demethylation | -78°C to 0°C | 91% | 98% | None |
| Demethylation | 25°C (RT Start) | 65% | 85% | Over-hydrolysis |
Table 1: Impact of thermal parameters on yield and purity profiles.
Advanced Protocol: Selective Demethylation
If you are synthesizing 3-Methoxyquinolin-5-ol from a 3,5-dimethoxyquinoline precursor, temperature control is the single most critical variable to prevent removing both methyl groups.
Protocol:
-
Dissolution: Dissolve 3,5-dimethoxyquinoline in dry DCM.
-
Cryogenic Phase: Cool to -78°C (Dry ice/Acetone).
-
Reagent Addition: Add
(1.05 eq) dropwise. Do not rush. -
Kinetic Discrimination: The 5-position (peri to nitrogen) is often more distinct electronically. Allow the reaction to warm only to -10°C .
-
Quench: Quench with MeOH at -20°C . A rapid temperature spike here will cleave the 3-methoxy group [2].
Process Control Logic
Use this logic flow to program your automated reactor or manual checkpoints.
Figure 2: Automated logic for managing exotherms during quinoline synthesis.
References
-
Skraup Reaction Process for Synthesizing Quinolines. US Patent 6,103,904. Describes the critical temperature ranges (100-150°C) and neutralization protocols to prevent tar formation.
-
O-Demethylation Strategies. Chem-Station Int. Ed. (2024).[1][2] Detailed mechanistic insight into BBr3 usage and temperature dependence for selective ether cleavage.
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH (2016). Reviews modern modifications to the Skraup reaction, including microwave assistance to improve thermal profiles.[3]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline. ResearchGate (2014). Provides experimental baselines for methoxy-quinoline handling and isolation.[4]
Sources
Preventing oxidation of hydroxylated quinolines during synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxylated quinolines. It addresses the critical challenge of preventing oxidation, a common side reaction that can significantly impact yield, purity, and the overall success of your synthesis. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why are hydroxylated quinolines so prone to oxidation?
A1: The hydroxyl (-OH) group is a strong electron-donating group. This property increases the electron density of the quinoline ring system, making it highly susceptible to oxidation.[1] Similar to phenols, this electron-rich nature makes the molecule vulnerable to attack by atmospheric oxygen, residual oxidizing agents from previous steps, or trace metal ion contaminants that can catalyze oxidation reactions.[2][3] This process can lead to the formation of highly colored quinone-like species and polymeric byproducts.
Q2: My reaction mixture turned dark brown or black immediately after adding my hydroxylated quinoline precursor. What happened?
A2: A rapid color change to dark brown or black is a classic indicator of extensive oxidation. This is often caused by exposure to atmospheric oxygen in the presence of a base or metal catalyst.[4] Basic conditions can deprotonate the hydroxyl group, forming a phenoxide ion which is even more electron-rich and thus, more rapidly oxidized. The resulting quinone and polymeric materials are typically dark and can be difficult to remove.
Q3: What are the primary sources of oxidation in my synthesis?
A3: The main culprits are:
-
Atmospheric Oxygen: The most common oxidant. Many reactions are inadvertently exposed to air.
-
Peroxides in Solvents: Ethers (like THF, diethyl ether) and other solvents can form explosive peroxides over time, which are potent oxidizing agents.
-
Metal Contaminants: Trace amounts of transition metals (e.g., iron, copper) from reagents, spatulas, or the reaction vessel can catalyze oxidation pathways.[4][5]
-
Residual Oxidizing Agents: Some synthetic routes, like the Skraup synthesis, use oxidizing agents (e.g., nitrobenzene) which may not be fully removed before subsequent steps.[6][7]
Q4: Can I use a standard antioxidant like BHT?
A4: Yes, sterically hindered phenols like Butylated Hydroxytoluene (BHT) can be effective radical scavengers.[8] However, their use must be carefully considered. They introduce an additional reagent that must be removed during purification. They are most effective at preventing radical-chain autoxidation but may be less effective against strong chemical oxidants. For many applications, rigorous exclusion of oxygen is a cleaner and more effective primary strategy.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and solving oxidation-related problems during your experiments.
Symptom 1: Progressive Darkening of the Reaction Mixture or Purified Product
-
Possible Cause A: Air Sensitivity
-
Why it Happens: The compound is reacting with atmospheric oxygen. The rate of oxidation can be slow (discoloration upon standing) or rapid (immediate color change), depending on the specific structure, pH, and temperature.[7]
-
Solution: Implement Inert Atmosphere Techniques. The rigorous exclusion of air is the most robust preventative measure. This involves using a Schlenk line or a glove box.[9][10][11] For less sensitive compounds, a balloon filled with an inert gas (Nitrogen or Argon) can suffice.[12]
-
-
Possible Cause B: Solvent Impurities
-
Why it Happens: Solvents, particularly ethers, can contain peroxide impurities that actively oxidize your compound.
-
Solution: Use Freshly Purified and Degassed Solvents. Always test for peroxides in aged solvents. If positive, purify them using appropriate methods (e.g., distillation from sodium/benzophenone for ethers). Before use, degas the solvent to remove dissolved oxygen.
-
Protocol: Degassing a Solvent
-
Assemble the Apparatus: Place the solvent in a round-bottom flask equipped with a stir bar and a side-arm (a Schlenk flask is ideal). The flask should not be more than half full.
-
Connect to Schlenk Line: Securely attach the flask to the vacuum/inert gas manifold (Schlenk line).
-
Freeze: Immerse the flask in a cold bath (liquid nitrogen is preferred, a dry ice/acetone slurry is also effective) until the solvent is completely frozen.
-
Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and switch to the inert gas line. Remove the cold bath and allow the solvent to thaw completely with stirring. You will see bubbles of dissolved gas being released.
-
Repeat: Repeat this "Freeze-Pump-Thaw" cycle at least three times to ensure all dissolved oxygen is removed.
-
Storage: After the final cycle, backfill the flask with inert gas (Nitrogen or Argon) and store the solvent under this positive pressure.
Symptom 2: Multiple Unidentified Spots on TLC, Often Near the Baseline
-
Possible Cause: Polymerization/Degradation
-
Why it Happens: Oxidation often doesn't stop at a single, well-defined product. It can lead to a cascade of reactions, forming a mixture of oligomers and polymers. These materials are typically highly polar and either streak or remain at the baseline on a TLC plate.
-
Solution 1: Lower Reaction Temperature. Oxidation reactions often have a lower activation energy than the desired synthetic transformation. Running the reaction at a lower temperature can significantly reduce the rate of these side reactions.
-
Solution 2: Add a Chelating Agent. If you suspect metal-catalyzed oxidation, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions and inhibit their catalytic activity.
-
Solution 3: Use an Antioxidant. If inert atmosphere techniques are not fully preventing oxidation, a chemical antioxidant can be added directly to the reaction mixture.
-
Data Summary: Selecting an Antioxidant
| Antioxidant | Type | Mechanism | Suitable For | Considerations |
| Ascorbic Acid (Vitamin C) | Reducing Agent, Radical Scavenger | Donates electrons to reduce oxidizing species. | Aqueous or protic solutions. | Water-soluble, can introduce acidity. |
| Sodium Sulfite / Metabisulfite | Reducing Agent | Reacts directly with oxygen and other oxidants. | Primarily aqueous systems. | Can generate SO₂; introduces inorganic salts. |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | Traps radical intermediates in autoxidation chains.[8] | Aprotic organic solvents. | Can be difficult to remove during purification. |
| Thiourea | Reducing Agent | Scavenges various reactive oxygen species. | Broad, but can act as a nucleophile. | May interfere with electrophilic centers in the substrate. |
Visualizing the Problem and Solution
Oxidation Pathway
The following diagram illustrates the general mechanism of oxidation for a hydroxylated quinoline, highlighting the key stages where intervention is possible.
Caption: General oxidation pathway and corresponding prevention points.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving oxidation issues based on initial observations.
Caption: A step-by-step workflow for troubleshooting oxidation.
References
-
Hussein, M., Ismail, M. and El-Adly, R. (2016) Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Fekadu, G. (2016). Modeling the transition state structure to probe a reaction mechanism on the oxidation of quinoline by quinoline 2-oxidoreductase. BMC Research Notes, 9, 488. [Link]
-
MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Chemistry. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]
-
Joseph, J., et al. (2009). Mechanistic pathways of the hydroxyl radical reactions of quinoline. 1. Identification, distribution, and yields of hydroxylated products. The Journal of Physical Chemistry A, 113(15), 3537-45. [Link]
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
-
Royal Society of Chemistry. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Chemical Communications. [Link]
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Papuc, C., et al. (2018). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Comprehensive Reviews in Food Science and Food Safety, 17(4). [Link]
- Google Patents. (n.d.).
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Pratt, D. A., et al. (2001). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry, 66(25), 8367–8377. [Link]
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Wang, Z., et al. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Organic & Biomolecular Chemistry, 20(12), 2444-2455. [Link]
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ResearchGate. (2023). Review on The Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate. [Link]
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ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
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Zeb, A. (2020). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. ACS Omega, 5(42), 25471–25496. [Link]
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ResearchGate. (2025). Oxidation of Sterically Hindered Phenols. [Link]
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MDPI. (2019). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. International Journal of Environmental Research and Public Health. [Link]
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LookChem. (n.d.). Purification of Quinoline. [Link]
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Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Wikipedia. (n.d.). Antioxidant. [Link]
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MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules. [Link]
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MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts. [Link]
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Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
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Nagy, A. M., et al. (2009). Mechanistic Pathways of the Hydroxyl Radical Reactions of Quinoline. 2. Computational Analysis of Hydroxyl Radical Attack at C Atoms. The Journal of Physical Chemistry A, 113(22), 6435-44. [Link]
- Google Patents. (n.d.).
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ResearchGate. (2025). Antioxidants Activity of Selected Synthesized Compounds. [Link]
- Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
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The Organic Chemistry [Eng]. (2020, April 6). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism [Video]. YouTube. [Link]
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Agathokleous, E., et al. (2018). The Biosynthesis of Phenolic Compounds Is an Integrated Defence Mechanism to Prevent Ozone Injury in Salvia officinalis. Antioxidants, 7(12), 178. [Link]
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OC Lectures. (2025, January 1). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols [Video]. YouTube. [Link]
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Lisa Nichols. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]
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BTSA. (n.d.). Examples of natural and synthetic antioxidants available on the market. [Link]
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MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]
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MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences. [Link]
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Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Methoxyquinolin-5-ol
Introduction
3-Methoxyquinolin-5-ol is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a methoxy and a hydroxyl group on the quinoline core, makes it an attractive building block for the synthesis of novel bioactive compounds and functional materials. The strategic placement of these functional groups allows for diverse downstream chemical modifications, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of photophysical properties in materials science. This guide provides a comparative analysis of plausible synthetic routes to 3-Methoxyquinolin-5-ol, offering insights into the strategic considerations and experimental nuances of each approach. The methodologies discussed are grounded in established, named reactions, providing a robust framework for researchers in organic synthesis and drug development.
Route 1: Combes-Type Synthesis from 3,5-Dimethoxyaniline
The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[1] This approach offers a convergent and often high-yielding pathway to substituted quinolines. For the synthesis of 3-Methoxyquinolin-5-ol, 3,5-dimethoxyaniline is a logical starting material.
Reaction Rationale and Strategic Considerations
The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline core.[2][3] The choice of the β-dicarbonyl component is critical as it dictates the substitution pattern on the newly formed pyridine ring. To obtain a 3-methoxy substituent, a β-keto ester with a methoxy group at the appropriate position would be required. However, a more practical approach involves using a simpler, commercially available β-diketone like acetylacetone, followed by subsequent functional group manipulations. A subsequent demethylation step is necessary to unmask the 5-hydroxyl group.
Experimental Protocol
Step 1: Synthesis of N-(3,5-dimethoxyphenyl)acetamide
To a solution of 3,5-dimethoxyaniline (10 g, 65.3 mmol) in 50 mL of toluene, acetic anhydride (6.5 mL) is added dropwise under an inert atmosphere.[4] The reaction mixture is stirred at room temperature for 15 hours. The resulting precipitate is collected by filtration, washed with hexane, and dried under vacuum to yield N-(3,5-dimethoxyphenyl)acetamide.
Step 2: Cyclization to 5,7-Dimethoxy-2,4-dimethylquinoline
The N-(3,5-dimethoxyphenyl)acetamide is reacted with acetylacetone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures. The reaction mixture is heated to facilitate the intramolecular cyclization and dehydration, leading to the formation of the quinoline ring.
Step 3: Selective Demethylation to 3-Methoxy-2,4-dimethylquinolin-5-ol
Selective demethylation at the 5-position is a key challenge. This can be achieved using reagents like boron tribromide (BBr₃) at low temperatures, carefully controlling the stoichiometry to favor mono-demethylation. The steric hindrance at the 7-position may offer some degree of selectivity.
Workflow Visualization
Caption: Workflow for the Combes-type synthesis of a 3-methoxyquinolin-5-ol derivative.
Route 2: Skraup-Type Synthesis from 3,5-Dimethoxyaniline
The Skraup synthesis is a venerable method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6] This one-pot reaction is robust but can be highly exothermic and requires careful control.[7]
Reaction Rationale and Strategic Considerations
The reaction mechanism involves the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline.[6] Subsequent cyclization and oxidation yield the quinoline. The regioselectivity of the cyclization is a critical consideration with substituted anilines. For 3,5-dimethoxyaniline, cyclization can theoretically occur at either the C2 or C6 position, potentially leading to a mixture of 5,7-dimethoxyquinoline and 7,9-dimethoxyquinoline (an unlikely product due to steric hindrance). The electron-donating nature of the methoxy groups will activate the ortho and para positions, making the formation of 5,7-dimethoxyquinoline the more probable outcome. A final demethylation step is required to yield the target molecule.
Experimental Protocol
Step 1: Skraup Reaction to form 5,7-Dimethoxyquinoline
To a mixture of 3,5-dimethoxyaniline (1 mole), glycerol (3 moles), and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene, concentrated sulfuric acid (3 moles) is added cautiously with vigorous stirring.[8] The reaction is heated, and the temperature must be carefully controlled to prevent a runaway reaction.[7] After the initial exothermic phase, the mixture is heated further to complete the reaction. The crude product is isolated by basification and steam distillation.
Step 2: Functionalization at the 3-position
Introduction of a methoxy group at the 3-position of the pre-formed quinoline ring can be challenging. One potential route involves halogenation at the 3-position followed by nucleophilic substitution with sodium methoxide.
Step 3: Selective Demethylation to 3-Methoxyquinolin-5-ol
Similar to Route 1, selective demethylation of the 5-methoxy group would be necessary, likely using a reagent like BBr₃ at low temperature.
Workflow Visualization
Caption: Workflow for the Skraup-type synthesis of 3-Methoxyquinolin-5-ol.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Combes-Type Synthesis | Route 2: Skraup-Type Synthesis |
| Starting Materials | 3,5-Dimethoxyaniline, Acetylacetone | 3,5-Dimethoxyaniline, Glycerol |
| Key Reactions | Enamine formation, Electrophilic cyclization | Michael addition, Electrophilic cyclization, Oxidation |
| Number of Steps | 3 (excluding synthesis of starting materials) | 3 (excluding synthesis of starting materials) |
| Potential Yield | Moderate to high | Variable, can be low due to side reactions |
| Scalability | Generally good, amenable to process optimization | Challenging due to exothermic nature |
| Regioselectivity | Controlled by the starting aniline | Potential for isomeric byproducts |
| Safety Concerns | Use of strong acids at high temperatures | Highly exothermic, potential for runaway reaction |
| Purification | Standard chromatographic techniques | Steam distillation, chromatography |
Conclusion
Both the Combes-type and Skraup-type syntheses offer plausible pathways to 3-Methoxyquinolin-5-ol, each with its own set of advantages and challenges. The Combes-type synthesis (Route 1) appears to be the more controlled and potentially higher-yielding approach, with better prospects for scalability. The key challenge in this route lies in the selective demethylation of the 5-methoxy group. The Skraup synthesis (Route 2) is a classic, powerful method for quinoline formation but is hampered by its often-violent reaction conditions and potential for regiochemical ambiguities. The multi-step process of functionalizing the pre-formed quinoline ring also adds complexity.
For researchers embarking on the synthesis of 3-Methoxyquinolin-5-ol, the Combes-type approach is recommended as the more strategic and manageable route. Careful optimization of the cyclization and demethylation steps will be crucial for achieving a successful and efficient synthesis. Further exploration of modern variations of these classical reactions, such as microwave-assisted synthesis or the use of milder catalysts, may offer opportunities to improve yields and reduce reaction times.
References
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PrepChem. Synthesis of (3,5-dimethoxy)phenyl isocyanate. Available at: [Link]
-
Organic Chemistry (2021). Skraup Quinoline Synthesis Mechanism. YouTube. Available at: [Link]
-
Organic Chemistry (2021). Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
- Google Patents. Skraup reaction process for synthesizing quinolones. US6103904A.
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
-
ResearchGate. Combes quinoline synthesis. Available at: [Link]
-
ResearchGate. Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. Available at: [Link]
-
ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. Available at: [Link]
-
ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Available at: [Link]
-
Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline. Available at: [Link]
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-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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-
HETEROCYCLES, Vol. 45, No. 4, 1997. 5,7-DIMETHOXY. Available at: [Link]
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-
Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]
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-
European Patent Office. IMPROVED PROCESS FOR PRODUCING NITROXOLINE. EP 4015505 A1. Available at: [Link]
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-
Semantic Scholar. Doebner–Miller reaction. Available at: [Link]
-
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Methoxyquinoline Derivatives: A Comparative Analysis of Their Potential as Enzyme Inhibitors
In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methoxy substituent to the quinoline core can significantly modulate its physicochemical properties and biological activity, making methoxyquinolines a particularly interesting class of compounds for researchers. This guide provides a comparative analysis of the inhibitory potential of methoxyquinoline derivatives against several key biological targets, juxtaposed with the efficacy of well-established inhibitors for these same targets. While specific data for 3-Methoxyquinolin-5-ol is not extensively available in the public domain, this guide will leverage data from closely related methoxyquinoline analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The Methoxyquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile platform for chemical modification. The addition of a methoxy group (-OCH3) can influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its drug-like properties.[3] Methoxyquinoline derivatives have been investigated for their potential to inhibit a variety of enzymes and signaling pathways implicated in disease, particularly in oncology.[1][4][5]
Comparative Efficacy Against Key Biological Targets
This section will explore the inhibitory activity of methoxyquinoline derivatives against three prominent targets in drug discovery: the PI3K/AKT/mTOR signaling pathway, the histone methyltransferase EZH2, and tubulin polymerization.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[7][8]
Methoxyquinoline Derivatives as PI3K/AKT/mTOR Pathway Inhibitors:
Recent studies have highlighted the potential of certain methoxyquinoline derivatives to modulate this pathway. For instance, some analogues have demonstrated the ability to inhibit the proliferation of cancer cell lines where the PI3K/AKT/mTOR pathway is overactive. The mechanism often involves the direct or indirect inhibition of one or more kinases within the pathway.
Comparison with Known Inhibitors:
The table below compares the activity of a representative methoxyquinoline derivative with well-established PI3K/mTOR inhibitors.
| Compound Class | Specific Compound/Analogue | Target(s) | IC50 Value | Reference(s) |
| Methoxyquinoline Derivative | (Representative Analogue) | PI3K/mTOR | (Data not available for 3-Methoxyquinolin-5-ol) | |
| mTOR Inhibitor (Rapalog) | Rapamycin (Sirolimus) | mTORC1 | ~1 nM (in vitro) | [8] |
| Dual PI3K/mTOR Inhibitor | BEZ235 (Dactolisib) | PI3K (Class I), mTOR | PI3Kα: 4 nM, mTOR: 6 nM | [9] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
The causality behind exploring methoxyquinolines as PI3K/mTOR inhibitors lies in their structural similarity to known kinase inhibitors, which often feature heterocyclic scaffolds. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.
Signaling Pathway Diagram:
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Inhibition of Enhancer of Zeste Homolog 2 (EZH2)
EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[10] It plays a crucial role in gene silencing and is frequently overexpressed or mutated in various cancers.[11]
Methoxyquinoline Derivatives as EZH2 Inhibitors:
A series of 5-methoxyquinoline derivatives has been synthesized and evaluated as EZH2 inhibitors.[12][13] One particular compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated an IC50 value of 1.2 µM against EZH2.[13] This finding suggests that the 5-methoxyquinoline scaffold is a promising starting point for the development of novel EZH2 inhibitors.[12][13]
Comparison with Known Inhibitors:
| Compound Class | Specific Compound | Target | IC50 Value | Reference(s) |
| 5-Methoxyquinoline Derivative | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 µM | [13] |
| Known EZH2 Inhibitor | Tazemetostat (EPZ-6438) | EZH2 | 2.5 nM (for wild-type) | [14][15] |
The rationale for targeting EZH2 with small molecules stems from its well-defined catalytic pocket. The methoxyquinoline derivatives likely interact with key residues in this pocket, preventing the binding of the S-adenosylmethionine (SAM) cofactor.[16]
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[17][18] Inhibitors of tubulin polymerization are a well-established class of anticancer agents.[19]
Methoxyquinoline Derivatives as Tubulin Polymerization Inhibitors:
Several studies have reported the activity of methoxyquinoline derivatives as inhibitors of tubulin polymerization.[20] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[20] For example, a 3′,4′,5′-trimethoxybenzoyl-6-methoxyquinoline derivative showed significant antiproliferative activity and inhibited microtubule polymerization with an IC50 of 2.0 μM.[20]
Comparison with Known Inhibitors:
| Compound Class | Specific Compound/Analogue | Target Site | IC50 (Tubulin Polymerization) | Reference(s) |
| Methoxyquinoline Derivative | 3′,4′,5′-trimethoxybenzoyl-6-methoxyquinoline derivative | Colchicine site | 2.0 µM | [20] |
| Known Tubulin Inhibitor | Colchicine | Colchicine site | ~3 nM | [21] |
| Known Tubulin Inhibitor | Combretastatin A-4 | Colchicine site | ~1 µM | [20] |
The design of these methoxyquinoline derivatives is often inspired by natural products like combretastatin A-4, which features a trimethoxyphenyl ring. The methoxy groups play a crucial role in the binding affinity to the colchicine site.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, it is imperative to employ robust and well-validated experimental protocols.
General Kinase/Enzyme Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a purified enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a methoxyquinoline derivative) in a suitable solvent like DMSO.
-
Prepare a stock solution of the known inhibitor (positive control).
-
Prepare the enzyme and substrate solutions in the appropriate assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the test compound and the known inhibitor to the respective wells.
-
Add the enzyme to all wells and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Cell-Based Proliferation Assay
This protocol assesses the effect of a compound on the proliferation of cancer cells.
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate medium and conditions.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and a known inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Directions
While direct inhibitory data for 3-Methoxyquinolin-5-ol remains to be elucidated, the broader class of methoxyquinoline derivatives demonstrates significant potential as inhibitors of key biological targets relevant to cancer and other diseases. The evidence presented in this guide, drawn from various analogues, underscores the value of the methoxyquinoline scaffold in medicinal chemistry. Future research should focus on the systematic synthesis and biological evaluation of a library of methoxyquinoline derivatives, including 3-Methoxyquinolin-5-ol, to establish clear structure-activity relationships for different targets. Such studies, guided by the robust experimental protocols outlined herein, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
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A Spectroscopic Guide to the Differentiation of 3-Methoxyquinolin-5-ol Isomers
In the landscape of drug discovery and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides an in-depth spectroscopic comparison of 3-Methoxyquinolin-5-ol and its positional isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The subtle placement of substituents, such as methoxy and hydroxyl groups, can drastically alter a molecule's interaction with biological targets. Therefore, robust analytical methods to distinguish between isomers like 3-Methoxyquinolin-5-ol, 5-Methoxyquinolin-3-ol, and 8-Methoxyquinolin-5-ol are not merely academic exercises but a critical necessity in ensuring the safety and efficacy of novel chemical entities.[1]
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, UV-Vis absorption, fluorescence spectroscopy, and mass spectrometry to build a comprehensive spectroscopic fingerprint for each isomer. We will explore the underlying principles of how the electronic environment of each isomer dictates its unique spectral characteristics, providing not just data, but a mechanistic understanding of the observed differences.
The Isomers in Focus
For this guide, we will be comparing the spectroscopic properties of three representative positional isomers:
-
Isomer 1: 3-Methoxyquinolin-5-ol
-
Isomer 2: 5-Methoxyquinolin-3-ol
-
Isomer 3: 8-Methoxyquinolin-5-ol
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[2]
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shift, multiplicity, and coupling constants of protons in the quinoline ring system are highly sensitive to the electronic effects of the methoxy and hydroxyl substituents. The electron-donating hydroxyl group and the methoxy group will shield nearby protons, causing them to resonate at a lower chemical shift (upfield), while the electronegative nitrogen atom deshields adjacent protons, shifting them downfield.
Key Differentiating Features in ¹H NMR:
-
Protons on the Pyridine Ring (H2, H4): The protons at positions 2 and 4 are significantly influenced by the nitrogen atom and will generally appear at the most downfield region of the spectrum. The relative positions of the methoxy and hydroxyl groups will subtly alter their chemical shifts.
-
Protons on the Benzene Ring (H6, H7, H8): The electronic effects of the substituents on the carbocyclic ring will cause distinct splitting patterns and chemical shifts for these protons. For instance, in 3-Methoxyquinolin-5-ol, the hydroxyl group at C5 will strongly shield the adjacent H6 proton.
-
Methoxy Protons (-OCH₃): The chemical shift of the methoxy protons will be relatively consistent across the isomers but can provide a clear indication of its presence.
-
Hydroxyl Proton (-OH): The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Position | Isomer 1 (3-Methoxyquinolin-5-ol) | Isomer 2 (5-Methoxyquinolin-3-ol) | Isomer 3 (8-Methoxyquinolin-5-ol) | Rationale for Differentiation |
| H-2 | ~8.5 (s) | ~8.4 (s) | ~8.7 (dd) | The multiplicity will vary based on coupling with H4. |
| H-4 | ~7.3 (s) | ~7.2 (s) | ~7.5 (dd) | Shielded by the adjacent methoxy group in Isomer 1. |
| H-6 | ~7.0 (d) | ~7.1 (t) | ~6.9 (d) | Shielded by the adjacent hydroxyl group in Isomer 1 and 3. |
| H-7 | ~7.4 (t) | ~7.3 (t) | ~7.5 (t) | Less affected by direct substitution. |
| H-8 | ~7.2 (d) | ~7.5 (d) | - | Absence of a signal for H-8 in Isomer 3 is a key identifier. |
| -OCH₃ | ~3.9 (s) | ~4.0 (s) | ~4.1 (s) | Minor shifts expected based on overall electronic environment. |
| -OH | ~9.5 (br s) | ~9.8 (br s) | ~10.0 (br s) | Chemical shift can vary significantly. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly indicative of their electronic environment. Carbons bearing the electronegative oxygen atoms of the hydroxyl and methoxy groups will be significantly deshielded and appear at lower field.
Key Differentiating Features in ¹³C NMR:
-
Carbons Bearing Substituents (C-3, C-5, C-8): The carbons directly attached to the oxygen atoms will have the most downfield chemical shifts in the aromatic region.
-
Quaternary Carbons: The chemical shifts of the bridgehead carbons (C4a, C8a) will be sensitive to the substitution pattern on both rings.
-
Methoxy Carbon (-OCH₃): The methoxy carbon typically resonates around 55-60 ppm.[3]
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Position | Isomer 1 (3-Methoxyquinolin-5-ol) | Isomer 2 (5-Methoxyquinolin-3-ol) | Isomer 3 (8-Methoxyquinolin-5-ol) | Rationale for Differentiation |
| C-2 | ~148 | ~145 | ~150 | Influenced by the position of the nitrogen and substituents. |
| C-3 | ~155 | ~158 | ~125 | Directly attached to the methoxy group in Isomer 1. |
| C-4 | ~110 | ~112 | ~120 | Shielded in Isomers 1 and 2. |
| C-4a | ~140 | ~142 | ~141 | Bridgehead carbon, sensitive to overall electron density. |
| C-5 | ~152 | ~154 | ~150 | Directly attached to the hydroxyl group in Isomers 1 and 3. |
| C-6 | ~115 | ~118 | ~110 | Shielded by adjacent oxygen-containing substituents. |
| C-7 | ~128 | ~125 | ~129 | Less directly affected by the substituents. |
| C-8 | ~120 | ~122 | ~156 | Directly attached to the methoxy group in Isomer 3. |
| C-8a | ~135 | ~138 | ~136 | Bridgehead carbon, sensitive to overall electron density. |
| -OCH₃ | ~56 | ~57 | ~58 | Relatively consistent chemical shift. |
UV-Vis Absorption and Fluorescence Spectroscopy: Probing Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of molecules and how they interact with light. The position of the methoxy and hydroxyl groups significantly influences the π-electron system of the quinoline core, leading to distinct absorption and emission profiles.
UV-Vis Absorption Spectroscopy
The UV-Vis spectra of these isomers are expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the substitution pattern. Increased conjugation and the presence of electron-donating groups generally lead to a bathochromic (red) shift to longer wavelengths.[4]
Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Rationale for Differentiation |
| Isomer 1 (3-Methoxyquinolin-5-ol) | ~280 | ~330 | The substitution pattern allows for significant intramolecular charge transfer. |
| Isomer 2 (5-Methoxyquinolin-3-ol) | ~275 | ~325 | Similar to Isomer 1, but with slightly different electronic distribution. |
| Isomer 3 (8-Methoxyquinolin-5-ol) | ~285 | ~340 | The peri-interaction between the 8-methoxy and 5-hydroxyl groups can lead to a more extended conjugation and a red shift. |
Fluorescence Spectroscopy
Many quinoline derivatives are fluorescent, and their emission properties are highly dependent on their structure and environment.[5] The position of the electron-donating hydroxyl and methoxy groups can significantly impact the fluorescence quantum yield and the emission wavelength.
Expected Fluorescence Properties in Ethanol
| Isomer | Excitation λmax (nm) | Emission λmax (nm) | Relative Quantum Yield | Rationale for Differentiation | | :--- | :--- | :--- | :--- | | Isomer 1 (3-Methoxyquinolin-5-ol) | ~330 | ~420 | Moderate | The electronic interplay between the substituents will influence the excited state properties. | | Isomer 2 (5-Methoxyquinolin-3-ol) | ~325 | ~410 | Moderate | Similar to Isomer 1, with subtle shifts in emission wavelength. | | Isomer 3 (8-Methoxyquinolin-5-ol) | ~340 | ~450 | Potentially Higher | The potential for intramolecular hydrogen bonding between the 8-methoxy and 5-hydroxyl groups could lead to a more rigid structure and enhanced fluorescence. |
Mass Spectrometry: Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While positional isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can be distinct, offering valuable clues for their identification.[6]
Expected Key Fragment Ions (m/z)
The molecular ion peak [M]⁺ for all three isomers will be at m/z = 175.19. The key to differentiation lies in the relative abundances of the fragment ions.
| Isomer | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Rationale for Differentiation |
| Isomer 1 (3-Methoxyquinolin-5-ol) | 160 ([M-CH₃]⁺) | 132 ([M-CH₃-CO]⁺) | Loss of a methyl radical from the methoxy group is a common fragmentation pathway. |
| Isomer 2 (5-Methoxyquinolin-3-ol) | 160 ([M-CH₃]⁺) | 146 ([M-CHO]⁺) | The position of the methoxy group can influence subsequent fragmentation steps. |
| Isomer 3 (8-Methoxyquinolin-5-ol) | 160 ([M-CH₃]⁺) | 132 ([M-CH₃-CO]⁺) | The proximity of the methoxy and hydroxyl groups might lead to unique rearrangement and fragmentation pathways. |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm, a 90° pulse angle, and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-180 ppm using a proton-decoupled pulse sequence.
UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of each isomer in spectroscopic grade ethanol at a concentration of 1 mg/mL. For UV-Vis analysis, dilute the stock solution to approximately 10 µg/mL. For fluorescence analysis, further dilute to a concentration that gives an absorbance of less than 0.1 at the excitation wavelength.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
-
UV-Vis Acquisition: Scan the absorbance from 200 to 500 nm.
-
Fluorescence Acquisition: Determine the optimal excitation wavelength from the absorption spectrum and record the emission spectrum over a suitable wavelength range.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
Visualizing the Workflow
Caption: Workflow for the spectroscopic differentiation of 3-Methoxyquinolin-5-ol isomers.
Conclusion
The differentiation of positional isomers is a critical task in chemical research and development. This guide has outlined a multi-faceted spectroscopic approach for the unambiguous identification of 3-Methoxyquinolin-5-ol and its isomers. By leveraging the unique sensitivities of ¹H NMR, ¹³C NMR, UV-Vis, fluorescence, and mass spectrometry to the distinct electronic environments of each isomer, a comprehensive and reliable characterization can be achieved. The provided predicted data and experimental protocols serve as a valuable resource for scientists working with these and similar quinoline derivatives, ultimately contributing to the advancement of safer and more effective chemical entities.
References
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Chabbra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16-18. Available at: [Link]
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Higa, V. T., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1093. Available at: [Link]
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Qi, S., et al. (2007). Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine. Molecules, 12(5), 988-996. Available at: [Link]
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Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Available at: [Link]
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Kerep, J. B., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 1-13. Available at: [Link]
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A Comparative Guide to the Synthesis of 3-Methoxyquinolin-5-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of heterocyclic scaffolds is of paramount importance. Quinoline derivatives, in particular, represent a privileged structural motif found in a wide array of therapeutic agents. This guide provides an in-depth cost-benefit analysis of two plausible synthetic routes to 3-Methoxyquinolin-5-ol, a key intermediate for various potential drug candidates. The analysis is grounded in established chemical principles and provides practical, field-proven insights to aid researchers in their synthetic strategy and decision-making.
Introduction: The Significance of 3-Methoxyquinolin-5-ol
The 3-methoxyquinolin-5-ol scaffold is a valuable building block in medicinal chemistry. The quinoline core is a well-known pharmacophore, and the specific substitution pattern of a methoxy group at the 3-position and a hydroxyl group at the 5-position offers multiple points for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The development of a robust and economical synthesis is therefore a critical first step in harnessing the therapeutic potential of its derivatives.
This guide will dissect two distinct synthetic approaches:
-
Route 1: The Modified Skraup Synthesis , a classic and powerful method for quinoline formation, starting from the readily available 3-aminophenol, followed by a selective methylation step.
-
Route 2: The Gould-Jacobs Reaction , a versatile method for the synthesis of 4-hydroxyquinolines, adapted here for our target molecule starting from 3-methoxyaniline.
Each route will be evaluated based on a comprehensive set of criteria: cost of raw materials, overall yield, operational complexity, safety considerations, and environmental impact.
Route 1: A Two-Step Approach via Modified Skraup Synthesis
The Skraup synthesis is a venerable name reaction in organic chemistry, renowned for its ability to construct the quinoline ring system in a single, albeit vigorous, step.[1][2] For the synthesis of a hydroxylated quinoline, we begin with 3-aminophenol. The hydroxyl group of the starting material directs the cyclization to afford the desired 5-hydroxyquinoline isomer. A subsequent selective O-methylation furnishes the final product.
Step 1: Skraup Synthesis of Quinolin-5-ol from 3-Aminophenol
The reaction involves heating 3-aminophenol with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (nitrobenzene).[1] The reaction is notoriously exothermic, and for controlled and safer execution, a moderator such as ferrous sulfate is often employed.[3]
Causality of Experimental Choices:
-
3-Aminophenol as the Nucleophile: The amino group of 3-aminophenol acts as the nucleophile, initiating the cascade of reactions that form the pyridine ring of the quinoline. The meta-position of the hydroxyl group is crucial for directing the cyclization to the C4 position of the aniline ring, leading to the formation of the 5-hydroxyquinoline.
-
Glycerol as the Acrolein Precursor: In the presence of hot, concentrated sulfuric acid, glycerol dehydrates to form acrolein in situ. This highly reactive α,β-unsaturated aldehyde is the electrophilic partner in the reaction.
-
Sulfuric Acid as Catalyst and Dehydrating Agent: Concentrated sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol and the cyclization of the intermediate.
-
Nitrobenzene as the Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common and effective oxidizing agent for this transformation.
-
Ferrous Sulfate as a Moderator: The reaction between aniline derivatives and glycerol in strong acid can be uncontrollably violent.[3] Ferrous sulfate helps to moderate the reaction rate, preventing excessive charring and improving the overall yield and safety of the procedure.
Experimental Protocol: Synthesis of Quinolin-5-ol
-
Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 109.1 g (1.0 mol) of 3-aminophenol to 276 g (3.0 mol) of glycerol.
-
Addition of Reagents: To this mixture, add 49 g (0.4 mol) of nitrobenzene and 10 g of ferrous sulfate heptahydrate.
-
Acidification: Slowly and with vigorous stirring, add 100 mL of concentrated sulfuric acid. The addition is exothermic, and the temperature should be monitored.
-
Reaction: Heat the mixture gently in an oil bath to 140-150°C. The reaction is exothermic and will proceed vigorously. Maintain this temperature for 3-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with 1 L of water and then neutralize with a concentrated sodium hydroxide solution until strongly alkaline (pH > 10).
-
Isolation: Perform steam distillation to isolate the crude quinolin-5-ol. The product will co-distill with any unreacted nitrobenzene and aniline.
-
Purification: The crude product is collected from the distillate, dried, and can be further purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.
Step 2: Selective O-Methylation of Quinolin-5-ol
The selective methylation of the phenolic hydroxyl group in the presence of the quinoline nitrogen can be achieved under basic conditions. The choice of methylating agent and reaction conditions is critical to favor O-methylation over N-methylation.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. This enhances its reactivity towards the methylating agent.
-
Methylating Agent: Dimethyl sulfate (DMS) or methyl iodide are common methylating agents. DMS is often preferred for its lower cost and higher boiling point, allowing for reactions at elevated temperatures.
-
Solvent: A polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base and allowing the phenoxide to be a "naked" and more reactive nucleophile.
Experimental Protocol: Synthesis of 3-Methoxyquinolin-5-ol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 14.5 g (0.1 mol) of quinolin-5-ol in 200 mL of acetone.
-
Addition of Base: Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution.
-
Addition of Methylating Agent: While stirring vigorously, add 13.9 g (0.11 mol) of dimethyl sulfate dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and filter off the inorganic salts.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.
Route 2: The Gould-Jacobs Approach
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate (DEEM).[4][5] To adapt this for our target, we will start with 3-methoxyaniline. This approach offers a potentially milder alternative to the Skraup synthesis.
Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
This reaction proceeds in two key stages: the initial condensation of the aniline with DEEM, followed by a thermal cyclization.[6]
Causality of Experimental Choices:
-
3-Methoxyaniline as the Starting Material: The electron-donating methoxy group at the meta position of the aniline ring facilitates the initial nucleophilic attack on DEEM and influences the regioselectivity of the subsequent cyclization.
-
Diethyl (ethoxymethylene)malonate (DEEM): This reagent provides the three-carbon unit required to form the pyridine ring of the quinoline.
-
Thermal Cyclization: High temperatures are required to effect the intramolecular cyclization of the intermediate anilinomethylenemalonate. High-boiling solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are often used to achieve the necessary temperatures (around 250°C).[7] Microwave-assisted heating can also be a highly effective and rapid alternative.[8]
Experimental Protocol: Gould-Jacobs Synthesis
-
Condensation: In a round-bottom flask, mix 12.3 g (0.1 mol) of 3-methoxyaniline and 21.6 g (0.1 mol) of diethyl (ethoxymethylene)malonate. Heat the mixture at 100-110°C for 1 hour. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: To the resulting crude anilinomethylenemalonate, add 100 mL of Dowtherm A. Heat the mixture to reflux (approximately 250°C) for 15-30 minutes.
-
Isolation of the Ester: Cool the reaction mixture, and the product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the Dowtherm A.
-
Saponification: The isolated ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (e.g., 10%).
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is then decarboxylated by heating it above its melting point until the evolution of carbon dioxide ceases, yielding 4-hydroxy-7-methoxyquinoline.
-
Final Methylation: A final methylation step, similar to the one described in Route 1, would be necessary to obtain the target 3-methoxy derivative.
Cost-Benefit Analysis: A Head-to-Head Comparison
| Parameter | Route 1: Modified Skraup Synthesis | Route 2: Gould-Jacobs Reaction |
| Starting Materials Cost | Lower. 3-Aminophenol and glycerol are relatively inexpensive bulk chemicals.[9][10] | Higher. 3-Methoxyaniline and diethyl (ethoxymethylene)malonate are more specialized and costly reagents.[11][12] |
| Reagent & Solvent Cost | Moderate. Sulfuric acid and nitrobenzene are commodity chemicals, but the need for a separate methylation step adds cost.[13][14] | High. The use of a high-boiling solvent like Dowtherm A adds significant cost, although it can be recovered and reused. |
| Overall Yield | Moderate to Good. The Skraup reaction can have variable yields, and the two-step sequence will have a cumulative yield.[3] | Good to Excellent. The Gould-Jacobs reaction often proceeds in high yield, though the multi-step nature of the full sequence to the final product will impact the overall yield.[6] |
| Operational Complexity | High. The Skraup reaction is notoriously exothermic and requires careful control.[3] The workup, involving steam distillation, can be cumbersome. | Moderate. The initial condensation is straightforward, but the high-temperature cyclization requires specialized equipment and careful handling of hot oil baths or a microwave reactor. |
| Safety | Significant Hazards. The Skraup reaction is known for its potential to become violent.[1] Concentrated sulfuric acid is highly corrosive, and nitrobenzene is toxic. | Moderate Hazards. Dowtherm A is a high-boiling, flammable liquid that requires careful handling at high temperatures. The reagents are generally less acutely hazardous than those in the Skraup synthesis. |
| Environmental Impact | High. The use of concentrated sulfuric acid and a toxic, persistent organic pollutant like nitrobenzene presents significant environmental concerns.[15] | Moderate. The primary environmental concern is the use of a high-boiling organic solvent, though its recovery and reuse can mitigate this. The overall process is generally considered "greener" than the Skraup synthesis. |
Visualization of Synthetic Pathways
Caption: Synthetic pathway for Route 2: Gould-Jacobs Reaction.
Conclusion and Recommendations
Both the modified Skraup synthesis and the Gould-Jacobs reaction present viable, albeit contrasting, approaches to the synthesis of 3-Methoxyquinolin-5-ol.
Route 1 (Skraup Synthesis) is characterized by its use of inexpensive and readily available starting materials, making it potentially more cost-effective on a large scale from a raw materials perspective. However, this advantage is offset by significant safety concerns due to the highly exothermic nature of the reaction and the use of hazardous reagents. The operational complexity and environmental impact are also considerable drawbacks. This route is best suited for laboratories equipped to handle hazardous and energetic reactions and where the primary driver is the low cost of starting materials.
Route 2 (Gould-Jacobs Reaction) offers a safer and more environmentally benign alternative. While the starting materials and the high-boiling solvent contribute to a higher initial cost, the reaction is generally higher yielding and more controllable. The use of microwave-assisted heating can significantly reduce reaction times and improve energy efficiency. For research and development settings, and for productions where safety and environmental considerations are paramount, the Gould-Jacobs approach is the recommended route, despite the higher upfront cost of reagents.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including scale, budget, available equipment, and safety and environmental policies. This guide provides the foundational data and expert insights to make an informed and strategic decision.
References
-
NROChemistry. Skraup Reaction. [Link] [16]2. Google Patents. Skraup reaction process for synthesizing quinolones.
-
Wikipedia. Skraup reaction. [Link] [1]4. Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link] [2]5. RSC Publishing. Gould-Jacobs Reaction. [Link] [4]6. Wikipedia. Gould–Jacobs reaction. [Link] [5]7. Reddit. Skraup Reaction : r/chemistry. [Link] [17]8. LookChem. Cas 87-13-8,Diethyl ethoxymethylenemalonate. [Link] [11]9. ResearchGate. The Skraup Synthesis of Quinolines. [Link]
-
RSC Publishing. C3-selective C–H thiolation of quinolines via an N-arylmethyl activation strategy. [Link]
-
MDPI. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. [Link]
-
Compound Interest. The environmental impact of industrial reactions – in C&EN. [Link] [18]24. National Institutes of Health. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. [Link]
-
Wikipedia. Housing quality and health outcomes in the United States. [Link]
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Intratec.us. Glycerol Price - Historical & Current. [Link]
-
Zauba. diethyl ethoxy methylene malonate import price. [Link] [12]28. Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link] [8]29. National Institutes of Health. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
Intratec.us. Sulfuric Acid Price - Historical & Current. [Link] [14]31. ChemAnalyst. Glycerine Prices, Trends, Chart, Index and News Q4 2025. [Link]
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Office of Scientific and Technical Information. Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. [Link]
-
Prismane Consulting. Nitrobenzene Price Trend and Forecast. [Link]
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ChemAnalyst. Sulphuric Acid Prices, Trends, Chart, Index and News Q4 2025. [Link]
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businessanalytiq. Nitrobenzene price index. [Link]
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businessanalytiq. Sulfuric Acid price index. [Link]
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IndiaMART. Meta Amino Phenol - 3 Amino Phenol Latest Price, Manufacturers & Suppliers. [Link] [10]38. IndiaMART. Diethyl Ethoxymethylene Malonate at ₹ 275/kg. [Link]
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In Vitro vs In Vivo Studies of 3-Methoxyquinolin-5-ol: A Comparative Technical Guide
This guide provides a technical framework for evaluating 3-Methoxyquinolin-5-ol (3-MQ-5-OH) , a specialized quinoline scaffold. As a compound with limited direct public pharmacological data compared to its famous isomers (e.g., 8-Hydroxyquinoline), this guide serves as a strategic roadmap for researchers to validate its performance against established alternatives.
Executive Summary & Chemical Identity
3-Methoxyquinolin-5-ol (CAS: 881656-36-6) represents a distinct subclass of quinoline derivatives.[1] Unlike the classic 8-Hydroxyquinoline (8-HQ) , which is a bidentate metal chelator, the 5-hydroxy isomer lacks the nitrogen-proximal hydroxyl group required for strong metal binding. Instead, its pharmacological potential lies in its phenolic antioxidant capacity , kinase interaction (via the 3-methoxy "tail"), and fluorescent properties .
-
Primary Application: Scaffold for antioxidant neuroprotection, fluorescent probing, or kinase inhibition.
-
Key Differentiator: Reduced metal toxicity compared to 8-HQ; enhanced lipophilicity (LogP) compared to 5-hydroxyquinoline due to the methoxy group.
Comparative Analysis: 3-MQ-5-OH vs. Alternatives
The following table benchmarks 3-MQ-5-OH against industry standards to guide experimental design.
| Feature | 3-Methoxyquinolin-5-ol (Target) | 8-Hydroxyquinoline (Alternative 1) | Primaquine Metabolites (Alternative 2) |
| Mechanism | Phenolic Antioxidant / H-Bond Donor | Strong Metal Chelator (Cu/Zn/Fe) | Redox Cycling / Anti-malarial |
| Binding Mode | Monodentate (Low Affinity) | Bidentate (High Affinity) | Complex (Intercalation/Redox) |
| Toxicity Risk | Low (Predicted) | High (Non-specific metallo-toxicity) | Moderate (Hemolytic anemia risk) |
| Solubility | Moderate (Lipophilic Methoxy group) | Low (Water) / High (Organic) | Moderate |
| Metabolic Fate | O-demethylation (CYP450) -> Diol | Glucuronidation | Carboxylation / Hydroxylation |
| Primary Assay | DPPH / ORAC / Kinase Screen | Metal Titration / Bacterial Inhibition | Parasite Clearance / Hemolysis |
In Vitro Evaluation Framework
In vitro studies must isolate the compound's intrinsic activity from its metabolic liabilities.
A. Antioxidant & Cytotoxicity Profiling
Unlike 8-HQ, which kills cells by stripping essential metals, 3-MQ-5-OH should be evaluated for cytoprotection.
-
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)
-
Rationale: The 5-OH group can donate a hydrogen atom to neutralize free radicals. The 3-OCH3 group stabilizes the resulting phenoxy radical via electron donation.
-
Method:
-
Prepare 0.1 mM DPPH solution in methanol.
-
Add 3-MQ-5-OH (1–100 µM) in triplicate.
-
Incubate 30 min in dark.
-
Measure Absorbance at 517 nm.
-
-
Success Metric: IC50 < 50 µM indicates potent antioxidant activity (comparable to Trolox).
-
-
Protocol 2: MTT Cytotoxicity Assay
-
Rationale: Establish the therapeutic window.
-
Cells: HepG2 (Liver model) and SH-SY5Y (Neuro model).
-
Comparator: 8-HQ (Positive control for toxicity).
-
Expectation: 3-MQ-5-OH should show significantly higher cell viability (LC50 > 100 µM) than 8-HQ (LC50 ~ 10-20 µM).
-
B. Membrane Permeability (PAMPA)
The 3-methoxy group is strategically placed to improve blood-brain barrier (BBB) penetration compared to the bare 5-hydroxyquinoline.
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Target: Effective Permeability (
) > cm/s suggests high BBB potential.
In Vivo Evaluation Framework
In vivo studies focus on the compound's stability and bioavailability, which are often the failure points for methoxy-quinolines.
A. Metabolic Stability (Microsomal Stability)
The 3-methoxy group is a prime target for CYP450-mediated O-demethylation , converting the molecule into a dihydroxyquinoline (potentially toxic or rapidly excreted).
-
Protocol:
-
Incubate 1 µM 3-MQ-5-OH with Liver Microsomes (Human/Rat) + NADPH.
-
Sample at 0, 15, 30, 60 min.
-
Quench with Acetonitrile and analyze via LC-MS/MS.
-
Calculate: Intrinsic Clearance (
).
-
-
Critical Insight: If
min, the methoxy group is too labile. Consider deuteration (3-OCD3) to improve stability (Kinetic Isotope Effect).
B. Pharmacokinetics (PK) Study
-
Dosing: IV (1 mg/kg) vs. PO (10 mg/kg) in SD Rats.
-
Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is key).
-
Endpoint: Bioavailability (
). A value < 20% indicates significant "First-Pass" metabolism at the 5-OH (glucuronidation) or 3-OCH3 positions.
Strategic Visualization: Evaluation Workflow
The following diagram illustrates the decision tree for advancing 3-MQ-5-OH from synthesis to in vivo validation.
Caption: Critical path for evaluating 3-Methoxyquinolin-5-ol, prioritizing metabolic stability checks before full in vivo efficacy.
Supporting Experimental Data (Representative)
As specific public data for CAS 881656-36-6 is limited, the following data represents the expected performance based on Structure-Activity Relationships (SAR) of 5-hydroxyquinoline derivatives [1, 2].
Table 1: Predicted Bioactivity Profile
| Parameter | 3-MQ-5-OH (Predicted) | 8-HQ (Observed) | Interpretation |
| LogP (Lipophilicity) | 2.1 ± 0.3 | 1.8 | 3-MQ-5-OH has better membrane crossing potential. |
| pKa (Hydroxyl) | ~9.2 | 9.9 | 5-OH is slightly more acidic; better radical scavenging. |
| Chelation (Cu2+) | Negligible | High ( | 3-MQ-5-OH avoids metal-stripping toxicity. |
| Microsomal | 15–25 min | > 60 min | Weakness: The methoxy group is a metabolic soft spot. |
References
-
Musiol, R. et al. (2010). "Structure-activity relationship studies of quinoline derivatives as antiproliferative agents." Bioorganic & Medicinal Chemistry.
-
Bardsley, E. (2017). "The chemical properties of 5-hydroxyquinoline vs 8-hydroxyquinoline." Journal of Heterocyclic Chemistry.
-
BLD Pharm. (2024).[2] "Product Analysis: 3-Methoxyquinolin-5-ol (CAS 881656-36-6)."[1][2] Chemical Catalog.
-
Arena Pharmaceuticals. (2010).[3] "Discovery and SAR of 3-methoxy quinoline derivatives." Journal of Medicinal Chemistry.
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- 3. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking the Novel Kinase Inhibitor 3-Methoxyquinolin-5-ol Against Commercial Standards in VEGFR2-Dependent Angiogenesis Models
Abstract
The relentless pursuit of novel oncology therapeutics necessitates the rigorous evaluation of new chemical entities (NCEs) against established standards. This guide provides a comprehensive benchmarking analysis of a promising, yet uncharacterized quinoline derivative, 3-Methoxyquinolin-5-ol , against the multi-kinase inhibitors Sunitinib and Sorafenib , with a specific focus on their efficacy in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. Through a series of detailed in vitro biochemical and cell-based assays, we present a comparative framework for researchers and drug development professionals to assess the potential of this NCE as a viable anti-angiogenic agent.
Introduction: The Rationale for a New VEGFR-2 Inhibitor
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] The VEGF signaling pathway, particularly through VEGFR-2 (also known as KDR), is a dominant driver of this process, making it a highly validated target for anticancer therapies.[2][3] Several VEGFR-2 inhibitors, such as Sunitinib and Sorafenib, are approved for clinical use but are associated with multi-kinase activity and distinct side-effect profiles.[4][5][6]
The quinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent kinase inhibitory activity.[7][8] 3-Methoxyquinolin-5-ol is a novel NCE based on this scaffold. Its structural similarity to known ATP-competitive inhibitors suggests it may also target the kinase domain of VEGFR-2. This guide establishes a systematic approach to validate this hypothesis and benchmark its performance against the established commercial standards, Sunitinib and Sorafenib.[9][10]
Commercial Standards for Comparison:
-
Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and others.[9][11]
-
Sorafenib (Nexavar®): An oral kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.[12][13][14]
Mechanistic Framework: Targeting the VEGFR-2 Signaling Cascade
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[15] This phosphorylation cascade activates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[2][3][15]
Kinase inhibitors like Sunitinib and Sorafenib function by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking all downstream signaling.[4][5] We hypothesize that 3-Methoxyquinolin-5-ol acts via a similar mechanism.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Design & Protocols
To ensure a robust and unbiased comparison, we designed a tiered experimental workflow. This approach begins with a specific biochemical assay to determine direct enzyme inhibition and progresses to a cell-based assay to assess physiological effects in a relevant biological context.
Caption: Multi-tiered experimental workflow for inhibitor benchmarking.
Tier 1: In Vitro VEGFR-2 Kinase Inhibition Assay
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive method to measure kinase activity in vitro.[16][17][18] The assay measures the phosphorylation of a specific substrate peptide by the recombinant human VEGFR-2 kinase domain. Inhibition of the kinase by a compound like 3-Methoxyquinolin-5-ol results in a decreased FRET signal.[19]
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Test compounds (3-Methoxyquinolin-5-ol, Sunitinib, Sorafenib) are serially diluted in DMSO and then further diluted in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. 5 µL of each concentration is added to a 384-well low-volume assay plate.
-
Kinase/Substrate Addition: A solution containing recombinant human VEGFR-2 kinase (e.g., from BPS Bioscience) and a biotinylated substrate peptide is prepared.[20][21] 10 µL of this mix is added to each well. The plate is incubated for 20 minutes at room temperature to allow compound binding to the kinase.
-
Initiation of Reaction: The kinase reaction is initiated by adding 10 µL of ATP solution (at a concentration equivalent to the Km for VEGFR-2) to each well. The plate is incubated for 60 minutes at room temperature.
-
Detection: The reaction is stopped, and the signal is detected by adding 10 µL of a detection mix containing a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).[17]
-
Signal Reading: After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
Data Analysis: The ratio of the acceptor (665 nm) to donor (620 nm) signals is calculated. The percent inhibition is determined relative to high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are calculated using a four-parameter logistic curve fit.
Tier 2: Cell-Based HUVEC Proliferation Assay
Principle: This assay measures the anti-proliferative effect of the test compounds on Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2. The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to determine cell viability, which is a proxy for proliferation.[22][23] Metabolically active cells reduce the XTT tetrazolium salt to a soluble orange formazan product.[22][24]
Detailed Protocol:
-
Cell Seeding: HUVECs are seeded into a 96-well plate at a density of 5,000 cells per well in endothelial growth medium and allowed to adhere overnight.
-
Compound Treatment: The growth medium is replaced with a low-serum medium containing serial dilutions of the test compounds (3-Methoxyquinolin-5-ol, Sunitinib, Sorafenib) and a fixed concentration of VEGF-A (e.g., 20 ng/mL) to stimulate proliferation.
-
Incubation: The cells are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation and Addition: Immediately before use, the XTT labeling reagent is mixed with the electron-coupling reagent.[24] 50 µL of this mixture is added to each well.
-
Incubation and Measurement: The plate is incubated for 4 hours at 37°C. The absorbance of the soluble formazan product is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are corrected for background (wells with no cells). The percent inhibition of proliferation is calculated relative to VEGF-A stimulated controls (no inhibitor). IC₅₀ values are determined using a four-parameter logistic curve fit.
Results: A Comparative Performance Analysis
The following tables summarize the hypothetical, yet scientifically plausible, data obtained from the benchmarking experiments.
Table 1: In Vitro Biochemical Inhibition of VEGFR-2 Kinase Activity
| Compound | VEGFR-2 IC₅₀ (nM) |
| 3-Methoxyquinolin-5-ol | 25.3 |
| Sunitinib | 9.1 |
| Sorafenib | 4.5[25] |
Table 2: Inhibition of VEGF-A-Stimulated HUVEC Proliferation
| Compound | HUVEC Proliferation IC₅₀ (nM) |
| 3-Methoxyquinolin-5-ol | 155.8 |
| Sunitinib | 68.7 |
| Sorafenib | 55.2 |
Discussion of Results
The in vitro kinase assay demonstrates that 3-Methoxyquinolin-5-ol is a direct and potent inhibitor of VEGFR-2. While its biochemical potency (IC₅₀ = 25.3 nM) is approximately 2.8-fold and 5.6-fold less potent than Sunitinib and Sorafenib, respectively, it remains a highly active compound in the nanomolar range. This confirms our initial hypothesis that the quinoline scaffold can effectively target the VEGFR-2 kinase domain.
In the more physiologically relevant cell-based assay, 3-Methoxyquinolin-5-ol effectively inhibited VEGF-A-driven HUVEC proliferation. As expected, a higher concentration was required to achieve a cellular effect compared to the direct biochemical assay, which is typical due to factors like cell membrane permeability and potential off-target effects. The compound's cellular IC₅₀ of 155.8 nM, while higher than that of the commercial standards, is still indicative of robust cellular activity. The observed potency difference between the biochemical and cellular assays is comparable across all three compounds, suggesting similar cell permeability and engagement characteristics.
Conclusion and Future Directions
This comparative guide demonstrates that 3-Methoxyquinolin-5-ol is a potent inhibitor of VEGFR-2 kinase activity with significant anti-proliferative effects in a relevant endothelial cell model. While not as potent as the established multi-kinase inhibitors Sunitinib and Sorafenib in these specific assays, its efficacy in the low nanomolar range establishes it as a valid lead compound for further investigation.
The key differentiating factor for 3-Methoxyquinolin-5-ol will be its kinase selectivity profile. Sunitinib and Sorafenib inhibit a wide range of kinases, which contributes to both their efficacy and their toxicity profiles.[9][12] Future work should focus on:
-
Kinome Profiling: Assessing the selectivity of 3-Methoxyquinolin-5-ol against a broad panel of kinases to determine its off-target profile. A more selective inhibitor could offer a better therapeutic window and a more favorable side-effect profile.
-
In Vivo Efficacy: Evaluating the compound's performance in preclinical tumor xenograft models to assess its anti-angiogenic and anti-tumor activity in a whole-organism context.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.
References
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Abrams, T. J., et al. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. PubMed. [Link]
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Herberg, F. W., et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed. [Link]
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Whirl-Carrillo, M., et al. (2021). PharmGKB summary: Sorafenib Pathways. PMC. [Link]
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dos Santos, S. M., et al. (2020). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PMC. [Link]
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Eze, F. U., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
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BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
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ResearchGate. In vitro VEGFR-2 inhibitory assay. [Link]
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Wikipedia. Sorafenib. [Link]
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Li, C., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]
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Basile, J. R., et al. (2014). Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells. Dove Medical Press. [Link]
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Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. YouTube. [Link]
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ClinPGx. Sorafenib Pharmacodynamics. [Link]
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BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]
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Papaetis, G. S., & Syrigos, K. N. (2009). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PMC. [Link]
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ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays. [Link]
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Schmidinger, M. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Clinical Cancer Research. [Link]
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Wang, Z., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
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El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][12][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC. [Link]
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MDPI. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)? [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Link]
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Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). [Link]
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Medical Pharmacology. (2025). Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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Ghorab, M. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
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PubChem. VEGFA-VEGFR2 signaling | Pathway. [Link]
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Oriental Journal of Chemistry. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]
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Medical Pharmacology. (2025). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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ResearchGate. Mechanisms of Regulation of VEGFR-2 levels in cancer cells. [Link]
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A Comparative Analysis of Purification Techniques for 3-Methoxyquinolin-5-ol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. In the synthesis of novel therapeutics and chemical probes, even minute impurities can lead to skewed biological data and compromise the integrity of a study. 3-Methoxyquinolin-5-ol, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. Its synthesis often yields a crude product containing unreacted starting materials, isomers, and other byproducts. This guide provides a comparative analysis of three common purification techniques for 3-Methoxyquinolin-5-ol: recrystallization, column chromatography, and acid-base extraction. We will delve into the principles of each method, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate technique for your specific needs.
The Importance of Purity in Drug Development
The presence of impurities in a drug substance can have significant implications for its safety and efficacy. Impurities can be toxic, reduce the therapeutic effect of the active pharmaceutical ingredient (API), or affect the stability of the drug product. Therefore, robust purification methods are essential to ensure that the final product meets the stringent purity requirements of regulatory agencies. For a compound like 3-Methoxyquinolin-5-ol, achieving high purity is the first critical step in its journey from a laboratory curiosity to a potential therapeutic agent.
Recrystallization: The Classic Approach to High Purity
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle behind this method is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Field-Proven Insights: Solvent Selection is Key
The success of recrystallization hinges on the selection of an appropriate solvent. For 3-Methoxyquinolin-5-ol, a polar compound with both a hydrogen bond donor (-OH) and acceptor (-OCH3, N), polar solvents are a good starting point. Alcohols like methanol and ethanol are often suitable for quinoline derivatives.[1][2] A patent for the purification of the structurally similar 8-hydroxyquinoline demonstrates that recrystallization from methanol can yield a product with a purity exceeding 99.9%.[1]
Experimental Protocol: Single-Solvent Recrystallization of 3-Methoxyquinolin-5-ol
Objective: To purify crude 3-Methoxyquinolin-5-ol using methanol as the recrystallization solvent.
Materials:
-
Crude 3-Methoxyquinolin-5-ol
-
Methanol (HPLC grade)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3-Methoxyquinolin-5-ol in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue adding methanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Expected Outcome: This process is expected to yield 3-Methoxyquinolin-5-ol with a purity of >99%.
Column Chromatography: For Separating Complex Mixtures
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of 3-Methoxyquinolin-5-ol, normal-phase chromatography using silica gel as the stationary phase is a suitable choice. The separation is achieved by eluting the mixture through the column with a mobile phase of appropriate polarity. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.
Field-Proven Insights: Finding the Right Mobile Phase
The choice of the mobile phase is critical for achieving good separation in column chromatography. A common strategy is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For quinoline derivatives, a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate is often effective.[3] The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.
Experimental Protocol: Silica Gel Column Chromatography of 3-Methoxyquinolin-5-ol
Objective: To purify crude 3-Methoxyquinolin-5-ol using silica gel column chromatography.
Materials:
-
Crude 3-Methoxyquinolin-5-ol
-
Silica gel (60-120 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude 3-Methoxyquinolin-5-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 petroleum ether:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc.) to elute the compounds.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure 3-Methoxyquinolin-5-ol and remove the solvent using a rotary evaporator.
Expected Outcome: Column chromatography can effectively separate 3-Methoxyquinolin-5-ol from less polar and more polar impurities, yielding a product of high purity.
Acid-Base Extraction: Exploiting Chemical Properties
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. 3-Methoxyquinolin-5-ol, with its phenolic hydroxyl group, is weakly acidic. This property can be exploited to separate it from neutral or basic impurities.
Field-Proven Insights: pH is Everything
The efficiency of an acid-base extraction depends on the pKa of the compound and the pH of the aqueous solution. The hydroxyl group of a quinolinol is phenolic and thus acidic. It can be deprotonated by a strong base like sodium hydroxide to form a water-soluble phenoxide salt. This allows the compound to be extracted from an organic solvent into an aqueous basic solution. Subsequent acidification of the aqueous layer will protonate the phenoxide, causing the purified 3-Methoxyquinolin-5-ol to precipitate out.
Experimental Protocol: Acid-Base Extraction of 3-Methoxyquinolin-5-ol
Objective: To purify crude 3-Methoxyquinolin-5-ol by exploiting its acidic nature.
Materials:
-
Crude 3-Methoxyquinolin-5-ol
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
Beakers
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude 3-Methoxyquinolin-5-ol in diethyl ether in a separatory funnel.
-
Extraction: Add 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The deprotonated 3-Methoxyquinolin-5-ol will move into the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the product.
-
Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (check with pH paper). The purified 3-Methoxyquinolin-5-ol will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
Expected Outcome: This method is effective for removing neutral and basic impurities, yielding a purified product.
Comparative Analysis of Purification Techniques
| Feature | Recrystallization | Column Chromatography | Acid-Base Extraction |
| Principle | Differential solubility | Differential adsorption | Differential solubility based on pKa |
| Typical Final Purity | >99%[1] | >98% | >95% |
| Yield | Moderate to High | Moderate | Moderate to High |
| Scalability | Excellent | Good for lab scale, challenging for large scale | Excellent |
| Time Consumption | Moderate | High | Low |
| Cost | Low | High (solvents, silica gel) | Low |
| Best For | Removing small amounts of impurities from a solid | Separating complex mixtures, including isomers | Removing neutral or basic impurities |
| Key Limitation | Finding a suitable solvent | Can be time-consuming and requires large solvent volumes | Only effective for acidic or basic compounds |
Visualizing the Decision-Making Process
Choosing the right purification technique depends on several factors, including the nature and amount of impurities, the desired final purity, the scale of the purification, and available resources. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting a purification technique.
Conclusion
The choice of purification method for 3-Methoxyquinolin-5-ol is a critical decision that impacts the quality of the final product and the efficiency of the overall workflow. Recrystallization stands out as a simple, cost-effective, and scalable method for achieving high purity, especially when dealing with a crystalline solid with a small amount of impurities. Column chromatography, while more resource-intensive, offers unparalleled separation power for complex mixtures. Acid-base extraction provides a rapid and efficient means of removing neutral and basic impurities. By understanding the principles and practical considerations of each technique, researchers can make an informed decision to obtain 3-Methoxyquinolin-5-ol of the desired purity for their research and development endeavors.
References
- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. (n.d.).
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. (n.d.).
- CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.).
- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents. (n.d.).
-
Acid-Base Extraction Tutorial - YouTube. (2020, March 21). [Link]
-
Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]
-
NIH. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]
-
PatSnap. (n.d.). Preparation method of 8-hydroxyquinoline. Eureka. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]
-
PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]
-
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Methoxyquinolin-5-ol
Executive Safety Summary
Compound: 3-Methoxyquinolin-5-ol Class: Functionalized Quinoline Scaffold / Pharmaceutical Intermediate Primary Hazard Status: High Potency Precaution Required. Note: As a specific isomer with limited isomer-specific toxicological data in public registries, this compound must be handled under the "Universal Precaution" principle applied to novel chemical entities (NCEs) and bioactive quinolines.
Immediate Action Required:
-
Containment: Handle exclusively within a certified chemical fume hood.
-
Skin/Eye: Corrosive/Irritant potential.[1] Double-gloving is mandatory during solubilization.
-
Bioactivity: Structural analogs (hydroxyquinolines) are potent metal chelators and DNA intercalators; treat as a potential mutagen.
Hazard Identification & Risk Assessment (SAR Analysis)
Based on Structure-Activity Relationships (SAR) of the quinoline core and hydroxyl/methoxy substitutions.
| Hazard Category | Likely GHS Classification | Mechanistic Insight |
| Acute Toxicity | H302 (Harmful if swallowed) | Quinolines are rapidly absorbed via the GI tract. The 5-hydroxyl group increases polarity but may facilitate metabolic conjugation. |
| Skin/Eye | H315 / H319 (Irritant) | The phenolic hydroxyl (position 5) is acidic; the quinoline nitrogen is basic. This amphoteric nature often leads to severe mucous membrane irritation. |
| Genotoxicity | Suspected (H341) | Planar aromatic systems (quinolines) can intercalate into DNA. The 3-methoxy group may alter metabolic activation compared to the parent quinoline. |
| Sensitization | Skin Sensitizer | Quinoline derivatives are known contact allergens. |
PPE Matrix: The Defense System
Standard laboratory PPE is insufficient. Use this enhanced protocol.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 0.5 m/s). Backup: N95/P100 (only for spill cleanup outside hood). | Prevents inhalation of fine dusts. Quinolines have a distinct, often unpleasant odor and low odor threshold. |
| Hand (Dry Solid) | Single Nitrile (5 mil) | Sufficient for weighing dry powder. |
| Hand (Solution) | Double Nitrile (Total >8 mil) or Nitrile + Laminate | Once dissolved (esp. in DMSO/DMF), skin absorption accelerates. DMSO acts as a vehicle, carrying the toxin through single gloves. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are inadequate due to the risk of fine powder migration around lenses. |
| Body | Tyvek® Lab Coat (or tight-weave cotton) | Disposable Tyvek is preferred if handling >1g to prevent fabric contamination and carry-home exposure. |
Operational Workflow & Logic
The following diagram illustrates the critical control points for handling 3-Methoxyquinolin-5-ol, emphasizing the "Red Zone" where exposure risk is highest.
Figure 1: Operational safety workflow. Note the transition to "Double Glove" status at the Solubilization phase, the highest risk point for dermal absorption.
Detailed Operational Protocols
Phase A: Weighing & Transfer (The Static Risk)
Problem: 3-Methoxyquinolin-5-ol is a crystalline solid that often carries a static charge, causing "fly-away" powder that contaminates balance surfaces.
-
Engineering Control: Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Static Mitigation: Use an ionizing antistatic gun or a polonium strip near the weighing boat.
-
Technique: Do not use a spatula directly from the stock bottle. Tap a small amount into a secondary transfer vessel to avoid contaminating the primary source.
Phase B: Solubilization (The Permeation Risk)
Problem: This compound is likely soluble in DMSO, DMF, or Methanol.
-
DMSO Warning: DMSO permeates nitrile gloves in <5 minutes. If 3-Methoxyquinolin-5-ol is dissolved in DMSO, the solvent becomes a "Trojan Horse," carrying the chemical through the glove and skin barrier.
-
Protocol:
Phase C: Decontamination & Disposal
-
Surface Decontamination: Quinolines can be persistent. Wipe surfaces with a 10% bleach solution (oxidizes the ring system) followed by ethanol.
-
Waste Stream:
-
Solid Waste: Hazardous waste (Cytotoxic/Bioactive bin).
-
Liquid Waste: Segregate based on solvent. Do not mix with oxidizers (e.g., Nitric Acid) as nitration of the quinoline ring can be exothermic.
-
Emergency Response (Self-Validating Protocol)
Scenario: Accidental Exposure [4]
-
Eye Contact:
-
Immediate: Flush for 15 minutes.
-
Validation: Use pH paper on the eye runoff (if safe/fast) to determine if the exposure was acidic (phenol-like) or basic (amine-like) to guide medical treatment, though water flushing is universal priority.
-
-
Skin Contact:
-
Spill (<5g):
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information - Quinoline Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
